S26131
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBZYDTTKLTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S26131: A Technical Guide to its Mechanism of Action as a Potent and Selective MT1 Melatonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
S26131 is a synthetic organic compound identified as a potent and highly selective antagonist of the Melatonin (B1676174) Receptor 1 (MT1). With a significantly greater affinity for MT1 over the MT2 receptor subtype, this compound serves as a valuable pharmacological tool for elucidating the physiological roles of the MT1 receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, the downstream signaling pathways it modulates, and relevant experimental protocols. All quantitative data are summarized for clarity, and key concepts are visualized through diagrams generated using Graphviz (DOT language).
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a variety of physiological processes, most notably the regulation of circadian rhythms, sleep-wake cycles, and neuroendocrine functions.[1] Its effects are mediated through two principal high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1] The development of selective ligands for these receptors is crucial for dissecting their individual contributions to melatonin's diverse actions. This compound has emerged as a key investigational tool due to its high selectivity for the MT1 receptor.[2][3] This guide synthesizes the current understanding of this compound's mechanism of action.
Quantitative Pharmacological Data
The binding affinity and antagonist potency of this compound at human melatonin receptors have been determined through radioligand binding and functional assays. The available data are summarized in the tables below.
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| MT1 | 0.5 | [2][3] |
| MT2 | 112 | [2][3] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Antagonist Potency of this compound at Human Melatonin Receptors
| Receptor Subtype | KB (nM) | Reference |
| MT1 | 5.32 | [2] |
| MT2 | 143 | [2] |
KB (Antagonist Dissociation Constant): The concentration of a competitive antagonist that occupies 50% of the receptors at equilibrium. A lower KB value indicates a more potent antagonist.
These data highlight the over 200-fold selectivity of this compound for the MT1 receptor compared to the MT2 receptor in terms of binding affinity.[1]
Mechanism of Action: MT1 Receptor Antagonism
This compound exerts its effects by competitively binding to the MT1 receptor, thereby blocking the binding of the endogenous agonist, melatonin. This antagonism prevents the conformational changes in the receptor necessary for the activation of downstream signaling cascades.
G Protein Coupling and Downstream Signaling Pathways
The MT1 receptor is known to couple to multiple G protein families, primarily the pertussis toxin-sensitive Gi/o and the pertussis toxin-insensitive Gq/11 proteins.[1] By blocking melatonin's action, this compound is expected to inhibit the following signaling pathways:
-
Inhibition of the Adenylyl Cyclase Pathway (via Gi/o): Upon activation by melatonin, the Gαi/o subunit of the G protein complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP response element-binding protein (CREB).[1] As an antagonist, this compound would prevent this melatonin-induced decrease in cAMP.
-
Modulation of the Phospholipase C Pathway (via Gq/11): The MT1 receptor can also couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium (Ca2+) from intracellular stores. This compound would block melatonin-induced activation of this pathway.
-
Regulation of the ERK/MAPK Pathway: The MT1 receptor has been shown to modulate the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway.[4][5] This can occur through various mechanisms, including G protein-dependent pathways involving PI3K and PKC.[5] this compound would be expected to inhibit melatonin-mediated effects on ERK phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.
-
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to melatonin receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]-iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: 10 µM melatonin.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of 2-[125I]-iodomelatonin, and the various concentrations of this compound or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes (typically 5-20 µg of protein per well).
-
Incubate the plate for 60-90 minutes at 37°C.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and is used to determine the antagonist potency (KB) of this compound.
-
Objective: To measure the ability of this compound to inhibit melatonin-stimulated [35S]GTPγS binding to G proteins.
-
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
GDP (Guanosine diphosphate).
-
Melatonin (agonist).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: Unlabeled GTPγS.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, GDP, cell membranes, and the various concentrations of this compound.
-
Add a fixed concentration of melatonin to stimulate the receptors (except in basal and non-specific binding wells).
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of melatonin-stimulated [35S]GTPγS binding as a function of the log concentration of this compound.
-
Determine the IC50 from the resulting inhibition curve.
-
Calculate the KB value using the Schild equation or a simplified version for competitive antagonism.
-
In Vivo Pharmacology
To date, there is a lack of published in vivo studies investigating the pharmacological effects of this compound.[1] Such studies would be essential to understand its potential therapeutic applications and its role in modulating physiological processes in a whole-organism context. Future research should focus on evaluating the effects of this compound in animal models of circadian rhythm disruption, sleep disorders, and other conditions where MT1 receptor signaling is implicated.
Conclusion
This compound is a potent and selective MT1 melatonin receptor antagonist. Its mechanism of action is centered on the competitive blockade of melatonin binding to the MT1 receptor, leading to the inhibition of downstream signaling pathways, including the Gi/o-mediated inhibition of adenylyl cyclase and Gq/11-mediated activation of phospholipase C. The high selectivity of this compound makes it an invaluable tool for the pharmacological dissection of MT1 receptor function. Further in vivo studies are warranted to explore its full therapeutic potential.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MT Receptor | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
S26131: A Technical Profile on its Binding Affinity and Selectivity for MT1 and MT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the compound S26131 for the melatonin (B1676174) receptors MT1 and MT2. This compound, a potent and selective MT1 melatoninergic ligand, demonstrates significant preferential binding for the MT1 receptor subtype over the MT2 receptor.[1][2] This document outlines the quantitative binding data, the experimental methodologies employed for its determination, and the associated signaling pathways of the MT1 and MT2 receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human MT1 and MT2 receptors is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's binding affinity, where a lower Kᵢ value indicates a higher affinity. This compound exhibits a high affinity for the MT1 receptor and a significantly lower affinity for the MT2 receptor, highlighting its selectivity.[1][2][3]
| Compound | Receptor | Kᵢ (nM) | Selectivity (MT2 Kᵢ / MT1 Kᵢ) |
| This compound | MT1 | 0.5 | ~224-fold |
| This compound | MT2 | 112 |
Table 1: Binding affinities (Kᵢ) of this compound for human MT1 and MT2 receptors. Data is compiled from multiple sources indicating consistent results.[1][2][3]
In addition to binding affinity, the functional activity of this compound has been characterized. It behaves as an antagonist at both MT1 and MT2 receptors, with Kₒ values of 5.32 nM and 143 nM, respectively.[1]
Experimental Protocols
The determination of the binding affinity of this compound is primarily achieved through competitive radioligand binding assays. This robust and sensitive method is considered the gold standard for quantifying ligand-receptor interactions.[4]
Radioligand Binding Assay Protocol
Objective: To determine the relative binding affinity (Kᵢ) of this compound for MT1 and MT2 receptors.
Materials:
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radiolabeled ligand for melatonin receptors.[5][6]
-
Receptor Source: Membrane homogenates from cell lines stably expressing either human MT1 or MT2 receptors (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).[5][6][7]
-
Test Compound: this compound at a range of concentrations.
-
Competitor: A known high-affinity non-radiolabeled ligand (e.g., melatonin) for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂).[6]
-
Filtration Apparatus: A 96-well cell harvester or similar filtration device with glass fiber filters.[4]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand via rapid filtration through glass fiber filters. The membranes containing the receptor-ligand complexes are trapped on the filters.[4]
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathways
MT1 and MT2 are G protein-coupled receptors (GPCRs) that mediate the physiological effects of melatonin.[8][9] While they share some signaling similarities, they also exhibit distinct downstream effects.
MT1 Receptor Signaling
The MT1 receptor primarily couples to pertussis toxin-sensitive Gᵢ proteins and Gq/₁₁ proteins.[8] Activation of Gᵢ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[8] The coupling to Gq/₁₁ can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
MT2 Receptor Signaling
Similar to MT1, the MT2 receptor also couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[9] Additionally, MT2 receptor activation can inhibit guanylyl cyclase, resulting in decreased cyclic GMP (cGMP) formation.[8] MT2 signaling also involves the activation of protein kinase C (PKC).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MT Receptor | TargetMol [targetmol.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
The Discovery and Development of S26131: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S26131 is a potent and highly selective antagonist for the MT1 melatonin (B1676174) receptor, demonstrating significant potential as a pharmacological tool for elucidating the specific physiological roles of the MT1 receptor subtype. This document provides a comprehensive overview of the discovery, synthesis, and in vitro characterization of this compound. It details the scientific rationale behind its design, summarizes its binding and functional activity at melatonin receptors, and provides detailed experimental protocols for the key assays used in its evaluation. The information presented is intended to serve as a technical guide for researchers investigating the melatonergic system and for professionals in the field of drug development.
Introduction: The Rationale for a Selective MT1 Antagonist
The neurohormone melatonin exerts its diverse physiological effects, including the regulation of circadian rhythms, sleep, and mood, through two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2.[1] While non-selective melatonin receptor agonists and antagonists have been developed, the overlapping expression and functional redundancy of MT1 and MT2 receptors have made it challenging to dissect their individual contributions to melatonin's actions. The development of subtype-selective ligands is therefore crucial for advancing our understanding of the melatonergic system and for designing more targeted therapeutics.
This compound was developed to address the need for a potent and selective MT1 receptor antagonist. The design strategy was based on the "bivalent ligand" approach, starting from the known melatonergic agent agomelatine (B1665654).[2] It was hypothesized that linking two agomelatine moieties could create a molecule with enhanced affinity and selectivity for the MT1 receptor.
Discovery and Synthesis
This compound was first described by Descamps-François and colleagues in a 2003 publication in the Journal of Medicinal Chemistry.[2] The core concept was to synthesize dimers of agomelatine, where two N-[2-(7-hydroxynaphth-1-yl)ethyl]acetamide units are connected by a linker. This compound is specifically the dimer where the two naphthalenic moieties are linked at their 7-hydroxy positions via a three-carbon (propoxy) bridge. This specific structural modification resulted in a compound with remarkably high affinity and selectivity for the MT1 receptor over the MT2 receptor.
Pharmacological Characterization
This compound has been characterized through a series of in vitro pharmacological assays to determine its binding affinity and functional activity at human MT1 and MT2 receptors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | MT1 | 0.5 nM | [3] |
| MT2 | 112 nM | [3] | |
| Functional Antagonism (KB) | MT1 | 5.32 nM | [4] |
| MT2 | 143 nM | [4] | |
| MT1/MT2 Selectivity (Ki ratio) | - | ~224-fold | Calculated |
| MT1/MT2 Selectivity (KB ratio) | - | ~27-fold | Calculated |
Preclinical Development
Extensive searches of publicly available scientific literature and clinical trial databases did not yield any information on the in vivo pharmacokinetics, efficacy, or toxicology of this compound. This suggests that the compound may have been primarily utilized as a research tool for in vitro studies and may not have progressed to preclinical in vivo development.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at MT1 and, to a lesser extent, MT2 receptors. These receptors are coupled to inhibitory G proteins (Gi/o), and their activation by an agonist like melatonin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various downstream signaling cascades. As an antagonist, this compound binds to the MT1 receptor and blocks the binding of melatonin and other agonists, thereby preventing the initiation of these downstream signaling events.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, based on standard practices in the field and the likely procedures used in the original research.
Radioligand Binding Assay for MT1 and MT2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Cell membrane preparations from the above cells.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Non-labeled melatonin (for determining non-specific binding).
-
This compound and other test compounds.
-
96-well plates, filter mats, and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing either MT1 or MT2 receptors. Lyse the cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, 2-[¹²⁵I]-iodomelatonin, and a high concentration of non-labeled melatonin (e.g., 1 µM).
-
Competition Binding: Cell membranes, 2-[¹²⁵I]-iodomelatonin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound from the competition binding data using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional antagonist activity (KB) of this compound at human MT1 and MT2 receptors.
Materials:
-
Membrane preparations from cells expressing MT1 or MT2 receptors.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP).
-
[³⁵S]GTPγS.
-
Melatonin (agonist).
-
This compound.
-
96-well plates, filter mats, and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Cell membranes, assay buffer, and [³⁵S]GTPγS.
-
Agonist Stimulation: Cell membranes, assay buffer, [³⁵S]GTPγS, and varying concentrations of melatonin.
-
Antagonist Inhibition: Cell membranes, assay buffer, [³⁵S]GTPγS, a fixed concentration of melatonin (e.g., its EC80), and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction and measure radioactivity as described for the radioligand binding assay.
-
Data Analysis: Determine the EC50 of melatonin from the agonist stimulation curve. From the antagonist inhibition data, determine the IC50 of this compound. Calculate the antagonist dissociation constant (KB) using the Schild equation or a simplified version for competitive antagonism.
Experimental and Logical Workflows
The discovery and characterization of a novel compound like this compound typically follow a structured workflow.
Conclusion
This compound is a synthetically derived naphthalenic dimer that serves as a potent and selective antagonist of the MT1 melatonin receptor. Its discovery has provided the scientific community with a valuable tool for in vitro studies aimed at differentiating the physiological and pharmacological roles of the MT1 and MT2 receptors. While there is no publicly available information on its in vivo development, its high in vitro selectivity makes it an important compound for basic research in the field of melatonin pharmacology. This technical guide provides a core understanding of this compound, from its rational design to its detailed in vitro characterization.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of naphthalenic dimers as selective MT1 melatoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
S26131: A Technical Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
S26131 is a synthetic ligand designed as a potent and highly selective antagonist for the melatonin (B1676174) receptor type 1 (MT1). Structurally, it is a dimer of the known melatonergic agent agomelatine. This document provides a comprehensive overview of the available pharmacological and toxicological data for this compound, intended to inform research and drug development activities. The pharmacological profile of this compound is characterized by its high binding affinity and selectivity for the MT1 receptor over the MT2 receptor, functioning as an antagonist at both. To date, the toxicological profile of this compound has not been characterized in publicly available literature. This guide summarizes the current knowledge, presents data in a structured format, and outlines the experimental methodologies used for its pharmacological characterization.
Core Pharmacological Profile
This compound is distinguished by its significant selectivity as an antagonist for the MT1 melatonin receptor. This selectivity is a key feature of its pharmacological profile.
Mechanism of Action
This compound functions as a competitive antagonist at both the MT1 and MT2 melatonin receptors.[1] Its mechanism involves binding to these G protein-coupled receptors (GPCRs) and inhibiting the signal transduction typically initiated by the endogenous agonist, melatonin. This antagonism blocks the downstream signaling pathways associated with melatonin receptor activation.
Receptor Binding Affinity
The binding affinity of this compound for the human MT1 and MT2 receptors has been determined through radioligand binding assays. The quantitative data from these studies are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) | Antagonist Activity (KB) | Selectivity (MT2 Ki / MT1 Ki) |
| MT1 | 0.5 nM[1] | 5.32 nM[1] | ~224-fold |
| MT2 | 112 nM[1] | 143 nM[1] |
Table 1: Receptor Binding and Antagonist Activity of this compound
Experimental Protocols
The following sections detail the likely experimental methodologies employed to characterize the pharmacological profile of this compound, based on standard practices and information from related publications.
Radioligand Binding Assays for Ki Determination
The determination of the inhibitory constant (Ki) for this compound at the MT1 and MT2 receptors would have been conducted using competitive radioligand binding assays.
Experimental Workflow:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human MT1 or MT2 receptor are commonly used.
-
Radioligand: [125I]-2-iodomelatonin is a standard high-affinity radioligand for melatonin receptors.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the competing ligand (this compound).
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Antagonism Assays for KB Determination
The antagonist constant (KB) is determined through functional assays that measure the ability of this compound to inhibit the response induced by a melatonin receptor agonist. A common method is the [35S]GTPγS binding assay.
Signaling Pathway:
-
Principle: This assay measures the activation of G proteins upon receptor stimulation by an agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified.
-
Procedure: Cell membranes expressing the MT1 or MT2 receptor are incubated with a fixed concentration of a melatonin agonist (e.g., melatonin itself) in the presence of varying concentrations of this compound. [35S]GTPγS is also included in the incubation mixture.
-
Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist to the right is measured. The Schild analysis is then used to calculate the KB value, which represents the concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response.
Toxicology Profile
A comprehensive search of publicly available scientific literature and safety databases did not yield any specific toxicological data for this compound. There are no published studies on the acute, sub-chronic, or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of this compound. Furthermore, no Safety Data Sheet (SDS) specific to this compound could be located.
Therefore, the toxicological profile of this compound remains uncharacterized in the public domain.
In Vivo Studies
While no formal toxicology studies are available, this compound has been used as a pharmacological tool in a limited number of in vivo studies in rodents to investigate the role of the MT1 receptor. In these studies, adverse effects specifically attributable to this compound were not the primary focus and were not reported.
Clinical Trials
There is no evidence of this compound having entered into human clinical trials. A thorough search of clinical trial registries did not reveal any studies involving this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the MT1 melatonin receptor, owing to its high potency and selectivity. Its pharmacological profile as an MT1-selective antagonist is well-defined by in vitro binding and functional assays. However, a significant knowledge gap exists regarding its safety and toxicological profile. Any future consideration of this compound for preclinical or clinical development would necessitate a comprehensive toxicological evaluation. Researchers using this compound in experimental models should proceed with caution due to the absence of safety data.
References
role of MT1 receptors in circadian rhythm regulation
An In-depth Technical Guide on the Core Role of MT1 (B8134400) Receptors in Circadian Rhythm Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurohormone melatonin (B1676174), primarily synthesized by the pineal gland during the night, is a critical regulator of the body's circadian rhythms, synchronizing physiological and behavioral processes to the 24-hour light-dark cycle.[1][2][3] Its effects are mediated through high-affinity G protein-coupled receptors (GPCRs), predominantly the melatonin type 1 (MT1) and type 2 (MT2) receptors.[1][2] The MT1 receptor, in particular, plays a pivotal role in mediating melatonin's influence on the central circadian pacemaker, the suprachiasmatic nucleus (SCN) of the hypothalamus. This technical guide provides a comprehensive overview of the MT1 receptor's function in circadian regulation, detailing its signaling pathways, quantitative expression data, and the experimental methodologies used to elucidate its role.
MT1 Receptor Signaling Pathways
The primary mechanism of action for the MT1 receptor involves its coupling to inhibitory G proteins (Gαi/o).[[“]] This interaction initiates a signaling cascade that is fundamental to its role in circadian rhythm regulation.
Canonical Gαi-Mediated Pathway: Upon melatonin binding, the MT1 receptor undergoes a conformational change, activating the associated Gαi protein.[5] The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a significant reduction in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[[“]][5] This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), a key downstream effector. The modulation of the cAMP-PKA pathway influences the phosphorylation state and activity of transcription factors such as the cAMP response element-binding protein (CREB), which is involved in regulating the expression of core clock genes.[[“]][6]
While the Gαi pathway is predominant, some studies suggest that MT1, but not MT2, can also couple to Gs proteins, potentially leading to an increase in cAMP under specific cellular contexts, highlighting a bidirectional regulatory capacity.[7][8]
Rhythmic Expression of MT1 in the Suprachiasmatic Nucleus (SCN)
The efficacy of melatonin's signaling is gated by the rhythmic expression of its receptors in the SCN. Both MT1 mRNA and protein levels exhibit distinct circadian oscillations, ensuring that the SCN is most sensitive to melatonin during the night, which is when melatonin is synthesized and secreted.[9][10] This temporal regulation creates a specific window of time, primarily at dusk and dawn, during which melatonin can effectively influence SCN function and phase-shift the master clock.[9][11][12]
| Species | Measurement | Time of Peak Expression | Peak Level | Method | Reference |
| Rat | MT1 Receptor Density | Dusk (ZT 11-13) | Significantly higher than dawn/midnight | Immunohistochemistry | [9] |
| Mouse (C3H/HeN) | 2-[¹²⁵I]-Iodomelatonin Binding | Beginning of subjective day (CT2) | 48.6 ± 2.1 fmol/mg protein | Radioligand Binding | [10][13] |
| Mouse (C3H/HeN) | mt1 mRNA | Beginning of dark period (ZT14) | Robust increase from daytime low | In Situ Hybridization | [10] |
| Mouse (C3H/HeN) | mt1 mRNA (Constant Dark) | Middle of subjective night (CT18) | Robust peak | In Situ Hybridization | [10] |
Table 1: Summary of quantitative data on the rhythmic expression of MT1 receptors and mRNA in the SCN. ZT = Zeitgeber Time (ZT0 is lights on); CT = Circadian Time (CT12 is onset of activity in nocturnal rodents).
Role of MT1 in Circadian Phase Shifting
The activation of MT1 receptors is crucial for mediating the phase-shifting effects of melatonin on circadian rhythms. Administration of melatonin or MT1/MT2 receptor agonists during the early subjective night (dusk) causes phase advances, while administration in the late subjective night (dawn) can cause phase delays. Studies using MT1 knockout mice have definitively shown that the MT1 receptor is necessary for melatonin to produce these phase shifts in overt behavioral rhythms, such as wheel-running activity.[14][15]
| Model System | Agonist / Treatment | Administration Time | Resulting Phase Shift | Reference |
| Wild Type C57BL/6 Mice (in vivo) | Melatonin (90 µ g/mouse ) | CT10 | 0.60 ± 0.09 hr advance | [15] |
| MT1 Knockout C57BL/6 Mice (in vivo) | Melatonin (90 µ g/mouse ) | CT10 | No significant phase shift (-0.10 ± 0.12 hr) | [15] |
| Healthy Adults (in vivo) | Ramelteon (4 mg) | Evening (single dose) | 39.4 min advance of DLMO | [16] |
| Healthy Adults (in vivo) | Ramelteon (1, 2, or 4 mg) | Before bedtime (repeated) | Significant advance of circadian rhythm | [17][18] |
Table 2: Effects of MT1 activation on circadian phase shifts. CT = Circadian Time; DLMO = Dim Light Melatonin Onset.
Interaction with the Core Clock Machinery
The signaling cascades initiated by MT1 activation ultimately converge on the core molecular clockwork within SCN neurons. This molecular clock is composed of a transcriptional-translational feedback loop involving key clock genes such as Period (Per1, Per2) and Cryptochrome (Cry1, Cry2), which are rhythmically expressed.[19] Melatonin, acting through the MT1 receptor, regulates the rhythmic expression of these genes.[20][21] For example, MT1 activation has been shown to decrease the expression of Per1 and Clock in striatal neurons.[21] In the pars tuberalis, a key site for photoperiodic time measurement, melatonin acting via MT1 is essential for the rhythmic expression of mPer1 and mCry1, and determines the availability of their corresponding proteins.[22] By modulating the expression of these core clock components, MT1 signaling directly influences the timing and amplitude of the central circadian pacemaker.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for MT1 Receptor
This assay is used to determine the binding affinity (Kd) and density (Bmax) of MT1 receptors in a given tissue, or to determine the inhibitory constant (Ki) of a competing compound.[23][24][25]
-
Membrane Preparation: Homogenize tissue (e.g., SCN) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Saturation Binding: Incubate fixed amounts of membrane protein with increasing concentrations of a radioligand, such as [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.[1][10]
-
Competition Binding: Incubate membrane protein with a fixed concentration of radioligand and increasing concentrations of an unlabeled competing compound (e.g., melatonin, ramelteon, or a novel drug candidate).[1]
-
Incubation: Perform incubations at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[1]
-
Separation: Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). Wash filters quickly with ice-cold buffer to remove non-specifically bound ligand.[23]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled ligand (e.g., 5 µM 2-phenylmelatonin).[1]
-
Specific binding is calculated by subtracting non-specific from total binding.
-
Analyze data using non-linear regression to determine Bmax and Kd (for saturation) or IC50 and Ki (for competition).
-
Protocol 2: Experimental Workflow for Assessing In Vivo Phase Shifts
This protocol details the steps to assess the chronobiotic effect of an MT1 agonist on locomotor activity rhythms in rodents.
-
Animal Housing and Acclimation: Individually house animals (e.g., C57BL/6 mice) in cages equipped with running wheels. Maintain them in a standard 12:12 light-dark (LD) cycle for at least two weeks for entrainment.
-
Baseline Activity Recording: Transfer animals to constant darkness (DD) to allow their endogenous rhythm to free-run. Record wheel-running activity continuously using a data acquisition system.
-
Treatment Administration: After establishing a stable free-running rhythm (typically 7-10 days), administer the test compound (e.g., melatonin or an agonist) or vehicle via a defined route (e.g., subcutaneous injection) at a specific circadian time (CT). CT12 is typically defined as the onset of wheel-running activity in nocturnal rodents. For phase advance studies, administration at CT10 is common.[15]
-
Post-Treatment Recording: Continue to record locomotor activity in DD for at least two weeks post-injection.
-
Data Analysis:
-
Determine the phase of the activity rhythm by fitting a regression line to the onsets of activity for the 7-10 days before treatment and the 7-10 days after treatment (allowing for a few transient cycles to pass).
-
The phase shift is calculated as the temporal difference between the extrapolated pre-treatment and post-treatment regression lines on the day of injection.
-
Compare the phase shifts in the drug-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Therapeutic Implications
The MT1 receptor is an indispensable component of the circadian system, acting as the primary mediator for melatonin's synchronizing signals to the SCN. Through its canonical Gαi-coupled pathway, MT1 activation inhibits neuronal activity and modulates the expression of core clock genes, thereby gating the influence of the nocturnal melatonin signal and facilitating the phase-shifting necessary for entrainment. The rhythmic expression of the receptor itself creates a finely tuned system of temporal sensitivity. A thorough understanding of these mechanisms is paramount for drug development professionals. Targeting the MT1 receptor offers a powerful strategy for creating novel chronobiotic agents to treat a range of circadian rhythm sleep-wake disorders, including jet lag, shift work disorder, and non-24-hour sleep-wake disorder.[14][26] The detailed protocols and quantitative data presented here serve as a foundational guide for researchers aiming to further investigate MT1 pharmacology and develop next-generation therapeutics.
References
- 1. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of ligand recognition at the human MT1 melatonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of ligand recognition at the human MT1 melatonin receptor (Journal Article) | OSTI.GOV [osti.gov]
- 4. consensus.app [consensus.app]
- 5. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circadian Pattern of Melatonin MT1 and MT2 Receptor Localization in the Rat Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circadian rhythm of mt1 melatonin receptor expression in the suprachiasmatic nucleus of the C3H/HeN mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circadian Pattern of Melatonin MT1 and MT2 Receptor Localization in the Rat Suprachiasmatic Nucleus | Journal of Circadian Rhythms [account.jcircadianrhythms.com]
- 12. [PDF] Circadian Pattern of Melatonin MT1 and MT2 Receptor Localization in the Rat Suprachiasmatic Nucleus | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of MT1 melatonin receptor deletion on melatonin-mediated phase shift of circadian rhythms in the C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jcsm.aasm.org [jcsm.aasm.org]
- 17. jcsm.aasm.org [jcsm.aasm.org]
- 18. Circadian Phase-Shifting Effects of Repeated Ramelteon Administration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR signaling regulates central and peripheral circadian clock function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rhythms in clock proteins in the mouse pars tuberalis depend on MT1 melatonin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating MT1 Receptor Function with S26131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to investigate the function of the Melatonin (B1676174) Receptor 1 (MT1) using the selective antagonist, S26131. This document details the core principles, experimental protocols, and data interpretation necessary for the pharmacological characterization of this interaction.
Introduction to MT1 Receptor and this compound
The MT1 receptor, a G-protein coupled receptor (GPCR), is a primary target for the endogenous hormone melatonin. Activation of the MT1 receptor is implicated in the regulation of circadian rhythms, sleep, and various other physiological processes. The receptor primarily couples to inhibitory G proteins (Gαi), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gαq proteins, activating the phospholipase C (PLC) pathway.
This compound is a potent and selective antagonist for the MT1 receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the specific roles of the MT1 receptor in complex biological systems. Understanding the interaction between this compound and the MT1 receptor is crucial for the development of novel therapeutics targeting melatonergic pathways.
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and antagonist activity at the MT1 and MT2 receptors.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | MT1 | Kᵢ | 0.5 | [1][2] |
| This compound | MT2 | Kᵢ | 112 | [1][2] |
Table 1: Binding Affinity of this compound for Melatonin Receptors. Kᵢ represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | MT1 | Kₑ | 5.32 | [1] |
| This compound | MT2 | Kₑ | 143 | [1] |
Table 2: Antagonist Activity of this compound at Melatonin Receptors. Kₑ represents the equilibrium dissociation constant of an antagonist, indicating its potency. A lower Kₑ value signifies a more potent antagonist.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the function of the MT1 receptor with this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the MT1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human MT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
This compound (test compound).
-
Non-specific binding control: Melatonin (high concentration, e.g., 10 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GF/B unifilters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (typically at or below its Kₑ value), and varying concentrations of this compound.
-
For total binding wells, add only cell membranes and radioligand.
-
For non-specific binding wells, add cell membranes, radioligand, and a high concentration of unlabeled melatonin.
-
Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/B unifilters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the melatonin-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human MT1 receptor.
-
Melatonin (agonist).
-
This compound (antagonist).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the MT1-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of melatonin (typically the EC₈₀) in the presence of forskolin (to induce a measurable level of cAMP) for a specified time (e.g., 15-30 minutes).
-
Include control wells: vehicle only, forskolin only, and melatonin + forskolin.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of the melatonin response.
-
Determine the IC₅₀ value of this compound from the curve.
-
To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating melatonin dose-response curves in the presence of increasing fixed concentrations of this compound.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the MT1 receptor and is used to assess the antagonist effect of this compound on melatonin-induced G-protein activation.
Materials:
-
Cell membranes from cells expressing the MT1 receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Melatonin (agonist).
-
This compound (antagonist).
-
GDP (to ensure G-proteins are in their inactive state).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GF/B unifilters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes and pre-incubate them with varying concentrations of this compound.
-
In a 96-well plate, add the pre-incubated membranes, a fixed concentration of melatonin (EC₈₀), GDP, and [³⁵S]GTPγS.
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through GF/B unifilters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the percentage inhibition of melatonin-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC₅₀ value.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the MT1 receptor and the experimental workflow for characterizing an MT1 antagonist like this compound.
Caption: MT1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
References
An In-depth Technical Guide to S26131: A Tool Compound for Melatonin Research
Introduction
Melatonin (B1676174), a neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes through its interaction with two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2.[1][2] These receptors are critical targets for therapeutic intervention in sleep disorders, circadian rhythm abnormalities, and mood disorders.[1] To dissect the distinct physiological roles of MT1 and MT2, researchers rely on selective pharmacological tools. S26131 has emerged as a potent and highly selective antagonist for the MT1 receptor, making it an invaluable tool for investigating the specific functions mediated by this receptor subtype.[3][4] This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its application in melatonin research.
Pharmacological Profile of this compound
This compound is a synthetic organic compound, structurally a dimer formed by linking two molecules of the known melatonin agonist, agomelatine.[1] Despite its origin from an agonist, this compound functions as a competitive antagonist at both MT1 and MT2 receptors.[3][5] Its primary value as a research tool lies in its significant selectivity for the MT1 receptor subtype.
Data Presentation: Quantitative Analysis of this compound
The binding affinity and functional antagonism of this compound have been quantified through various in vitro assays. The data below summarizes its key pharmacological parameters.
| Parameter | Receptor | Value (nM) | Selectivity (MT2/MT1) | Reference |
| Binding Affinity (Ki) | MT1 | 0.5 | 224-fold | [3][4][5] |
| MT2 | 112 | [3][4][5] | ||
| Functional Antagonism (KB) | MT1 | 5.32 | 26.9-fold | [3] |
| MT2 | 143 | [3] |
-
Ki (Inhibition Constant): A measure of the compound's binding affinity. A lower Ki value indicates a higher affinity. This compound binds to the MT1 receptor with over 200-fold higher affinity than to the MT2 receptor.[1]
-
KB (Equilibrium Dissociation Constant of an Antagonist): A measure of the antagonist's potency in a functional assay. It represents the concentration of antagonist required to shift the agonist dose-response curve two-fold to the right.
It is noteworthy that while this compound demonstrates high selectivity in binding assays, this selectivity is somewhat reduced in functional studies, a common observation for selective melatonin receptor ligands.[1]
Signaling Pathways and Mechanism of Action
Melatonin receptors, including MT1, primarily couple to the pertussis toxin-sensitive Gi family of G proteins.[6] Activation of the MT1 receptor by an agonist like melatonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound binds to the MT1 receptor but does not elicit a signaling response. Instead, it competitively blocks melatonin or other agonists from binding, thereby preventing the downstream inhibition of cAMP production.
Caption: MT1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Characterizing the interaction of this compound with melatonin receptors involves two primary types of assays: radioligand binding assays to determine affinity (Ki) and functional assays to determine potency and efficacy (KB).
Radioligand Binding Assay (Competitive)
This assay measures the affinity of this compound by quantifying its ability to compete with a radiolabeled ligand for binding to the MT1 and MT2 receptors.[7] The most common radioligand used is 2-[¹²⁵I]-iodomelatonin.[8][9]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).[8][9] Determine the protein concentration of the membrane preparation.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 75 mM Tris-HCl, pH 7.4, containing 12 mM MgCl₂ and 5 mM EDTA).[9]
-
Incubation Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membrane preparation + fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., 100 pM).[8]
-
Non-specific Binding: Membrane preparation + 2-[¹²⁵I]-iodomelatonin + a high concentration of unlabeled melatonin (e.g., 10 µM) to saturate all receptors.[9]
-
Competition: Membrane preparation + 2-[¹²⁵I]-iodomelatonin + varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Inhibition)
This assay determines the antagonist activity of this compound by measuring its ability to block the melatonin-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing MT1 or MT2 receptors (e.g., HEK293T) in a 96-well or 384-well plate and culture overnight.[10][11]
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) along with a fixed concentration of an agonist (e.g., Melatonin at its EC₈₀ concentration). The Forskolin stimulates cAMP production, which is then inhibited by the melatonin agonist.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). A phosphodiesterase (PDE) inhibitor (e.g., IBMX) should be included to prevent cAMP degradation.[12]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a suitable detection method, such as:
-
Data Analysis:
-
Plot the measured signal (inversely or directly proportional to cAMP, depending on the assay) against the log concentration of this compound.
-
Fit the data to determine the IC₅₀ of this compound for blocking the agonist effect.
-
Calculate the functional antagonist constant (KB) using the Cheng-Prusoff or Schild analysis.
-
Caption: Workflow for a cAMP functional assay to determine antagonist activity.
Applications in Melatonin Research
The high selectivity of this compound for the MT1 receptor makes it an excellent pharmacological tool to:
-
Differentiate MT1 vs. MT2 Functions: By selectively blocking MT1 receptors, researchers can isolate and study the physiological effects mediated specifically by MT2 receptor activation.
-
Investigate MT1-Mediated Physiology: this compound can be used to probe the role of MT1 receptors in various biological systems. MT1 receptors are known to be involved in processes such as arterial vasoconstriction, modulation of neuronal firing, and cell proliferation in cancer.[2]
-
Validate Novel Agonists/Antagonists: It can serve as a reference compound in the development and characterization of new ligands targeting melatonin receptors.
While this compound is a powerful in vitro tool, the available literature indicates that it has not been extensively tested in vivo.[1] Therefore, its utility in animal models to study complex behaviors like sleep or circadian rhythm shifts remains to be fully established.
Conclusion
This compound is a potent and selective MT1 receptor antagonist that serves as a cornerstone tool for melatonin research. Its high affinity and over 200-fold binding selectivity for MT1 over MT2 allow for the precise dissection of MT1-specific signaling pathways and physiological functions. The detailed protocols provided in this guide offer a framework for its characterization and application in both binding and functional assays, enabling researchers to further unravel the complex biology of the melatoninergic system.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional MT1 and MT2 melatonin receptors in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MT Receptor | TargetMol [targetmol.com]
- 6. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
Preliminary Studies on the Effects of S26131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S26131 is a potent and selective antagonist of the melatonin (B1676174) receptor type 1 (MT1), with a significantly lower affinity for the melatonin receptor type 2 (MT2).[1][2] Structurally, it is a dimer formed by the linkage of two agomelatine (B1665654) molecules.[3] This high selectivity for the MT1 receptor makes this compound a valuable pharmacological tool for elucidating the distinct physiological roles of the MT1 and MT2 receptors. This guide provides a comprehensive overview of the preliminary preclinical data available for this compound, including its receptor binding profile, mechanism of action, and its application in in vivo models. The information is intended to support further research and drug development efforts targeting the melatoninergic system.
Core Data Presentation
Table 1: Receptor Binding Affinity of this compound
The following table summarizes the binding affinities of this compound for the human MT1 and MT2 receptors. The data clearly indicates a high selectivity for the MT1 receptor subtype.
| Receptor Subtype | Ki (nM) | KB (nM) | Selectivity (MT2 Ki / MT1 Ki) |
| MT1 | 0.5[1][2] | 5.32[1] | >200-fold[3] |
| MT2 | 112[1][2] | 143[1] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. KB: Dissociation constant of an antagonist, indicating its potency.
Mechanism of Action
This compound functions as a competitive antagonist at both MT1 and MT2 receptors. Its primary mechanism involves blocking the binding of melatonin and other agonists to these receptors, thereby inhibiting the downstream signaling cascades. In functional assays, this compound has been shown to effectively block melatonin-mediated stimulation of [35S]-GTPγS binding to cells expressing melatonin receptors.[3] This demonstrates its ability to prevent the G-protein activation that is a critical early step in melatonin receptor signaling.
Experimental Protocols
While detailed, step-by-step protocols from specific preclinical studies involving this compound are not publicly available, this section outlines the general methodologies employed in the characterization of this and similar compounds.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for its receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human MT1 or MT2 receptor.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., 2-[125I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated.
[35S]-GTPγS Functional Assays
This assay measures the functional consequence of receptor activation, specifically the binding of GTP to the G-protein.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the target receptor are used.
-
Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., melatonin), varying concentrations of the antagonist (this compound), and the non-hydrolyzable GTP analog, [35S]-GTPγS.
-
Separation: The reaction is terminated, and the membranes are collected by filtration.
-
Detection: The amount of [35S]-GTPγS bound to the G-proteins is measured.
-
Data Analysis: The data is analyzed to determine the ability of the antagonist to inhibit agonist-stimulated [35S]-GTPγS binding, from which the antagonist's potency (KB) can be derived.
In Vivo Administration in a Rat Model of Neuropathic Pain
This compound has been utilized in in vivo studies to differentiate the roles of MT1 and MT2 receptors in mediating the effects of melatonin on neuropathic pain.
-
Animal Model: A rat model of lysophosphatidylcholine (B164491) (LPC)-induced demyelination neuropathy is established.
-
Drug Preparation: this compound is dissolved in a suitable vehicle for in vivo administration. A general protocol for preparing a solution for injection involves dissolving the compound in a solvent such as DMSO, and then diluting it with other vehicles like PEG300, Tween-80, and saline.
-
Administration: this compound is administered via intra-cuneate nucleus (intra-CN) microinjection.
-
Behavioral Testing: Nociceptive behaviors are assessed to determine the effects of the treatment.
-
Biochemical Analysis: Post-mortem analysis of relevant tissues (e.g., cuneate nucleus) can be performed to measure markers of inflammation and glial activation.
Visualizations
Melatonin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of melatonin receptors, which this compound antagonizes. Melatonin binding to MT1 or MT2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: General signaling pathway of the MT1 receptor antagonized by this compound.
Experimental Workflow for Investigating this compound in a Neuropathic Pain Model
This diagram outlines a logical workflow for an in vivo study designed to investigate the role of the MT1 receptor in neuropathic pain using this compound.
Caption: Workflow for an in vivo study of this compound in a neuropathic pain model.
References
Methodological & Application
S26131 In Vivo Experimental Protocol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
S26131 is a potent and selective antagonist for the melatonin (B1676174) receptor 1 (MT1), exhibiting significantly higher affinity for MT1 over the melatonin receptor 2 (MT2).[1][2] Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and have oncostatic properties.[3][4] While this compound has been characterized in vitro, to date, there is a lack of published in vivo studies. These application notes provide a comprehensive guide to designing and executing in vivo experiments with this compound, based on its known mechanism of action and established protocols for similar compounds.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the MT1 receptor.[1][5] The MT1 receptor is primarily coupled to inhibitory G-proteins (Gi/o), and upon activation by its endogenous ligand melatonin, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The MT1 receptor can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7] By blocking the MT1 receptor, this compound is expected to inhibit these downstream signaling cascades.
Below is a diagram illustrating the primary signaling pathway of the MT1 receptor and the antagonistic action of this compound.
Caption: MT1 Receptor Signaling and this compound Antagonism.
Quantitative Data
The following table summarizes the known in vitro binding affinities of this compound for the MT1 and MT2 receptors. This data is crucial for dose selection in in vivo experiments.
| Compound | Receptor | Ki (nM) | Antagonist KB (nM) | Reference(s) |
| This compound | MT1 | 0.5 | 5.32 | [1] |
| MT2 | 112 | 143 | [1] |
Proposed In Vivo Experimental Protocols
Given the lack of published in vivo data for this compound, the following protocols are proposed based on established methodologies for other melatonin receptor ligands.
Protocol 1: Evaluation of this compound on Circadian Rhythm Disruption
This protocol aims to assess the ability of this compound to antagonize melatonin's effects on circadian rhythms in a mouse model of jet lag.[8][9]
Experimental Workflow:
Caption: Workflow for Circadian Rhythm Disruption Study.
Methodology:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are a suitable model.[10][11][12]
-
Housing: House mice individually in cages equipped with running wheels under a controlled 12:12 light:dark cycle.
-
Drug Formulation and Administration:
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock in a vehicle such as 20% SBE-β-CD in saline for intraperitoneal or oral administration, or in corn oil for subcutaneous injection.[1] A suggested starting dose could be in the range of 1-10 mg/kg, based on its high in vitro potency.
-
Melatonin Formulation: Dissolve melatonin in a small amount of ethanol (B145695) and then dilute with saline. A typical dose for circadian studies is 1-10 mg/kg.
-
Administration: Administer this compound (e.g., subcutaneously) 30-60 minutes prior to melatonin administration to ensure receptor occupancy.
-
-
Data Collection and Analysis:
-
Record running wheel activity continuously.
-
Analyze the data to determine the rate of re-entrainment to the new light cycle. This can be quantified by measuring the daily shift in the onset of activity.
-
Compare the re-entrainment rates between the different treatment groups.
-
Protocol 2: Investigating the Oncostatic Potential of this compound in a Xenograft Model
This protocol is designed to evaluate the effect of this compound, alone and in combination with melatonin, on the growth of human cancer xenografts in immunodeficient mice.[4][13][14]
Experimental Workflow:
Caption: Workflow for Xenograft Cancer Study.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are commonly used for xenograft studies.
-
Cell Line: MT1-expressing cancer cell lines, such as MCF-7 (breast cancer), are appropriate.[4]
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Drug Formulation and Administration:
-
This compound and Melatonin Formulation: Prepare as described in Protocol 1. Dosing can be adjusted based on tolerability and efficacy, with a potential range of 1-20 mg/kg for both compounds.
-
Administration: Administer treatments daily via a suitable route (e.g., intraperitoneal or oral gavage).
-
-
Data Collection and Analysis:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width2).
-
Monitor animal body weight and general health.
-
At the study endpoint, excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, and Western blot for signaling proteins in the MT1 pathway).
-
Concluding Remarks
These proposed protocols provide a foundational framework for initiating in vivo investigations of this compound. Researchers should optimize dosages, treatment schedules, and endpoints based on the specific research question and animal model. Careful observation and documentation of all experimental parameters are critical for obtaining robust and reproducible data. The high selectivity of this compound for the MT1 receptor makes it a valuable tool for dissecting the specific physiological and pathophysiological roles of this receptor in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin: An Anti-Tumor Agent in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective ligands of human cloned melatonin MT1 and MT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circadian Disruption and Metabolic Disease: Findings from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Rodent Models for the Analysis of Tissue Clock Function in Metabolic Rhythms Research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Melatonin inhibition of cancer growth in vivo involves suppression of tumor fatty acid metabolism via melatonin receptor-mediated signal transduction events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Effects of Melatonin-Containing Combinations in Human Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of S26131 Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of S26131 solutions intended for injection in a research setting. This compound is a potent and selective MT1 melatoninergic antagonist.[1][2] Proper solution preparation is critical for ensuring drug solubility, stability, and accurate dosing in preclinical studies.
Quantitative Data Summary
The following tables summarize the solubility and recommended formulation compositions for this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 31.25 | 62.67 | Ultrasonic and heating to 60°C may be required.[1] |
| DMSO | 25 | 50.14 | Sonication is recommended.[3] |
Note: The molecular weight of this compound is 498.61 g/mol .[1] Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1]
Table 2: Recommended Formulations for In Vivo Injection
| Formulation Components | Resulting Concentration | Solution Appearance | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.51 mM)[1] | Clear Solution[1] | General in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.51 mM)[1] | Clear Solution[1] | Suitable for studies where an oil-based vehicle is preferred. Caution is advised for dosing periods longer than half a month.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (2.51 mM)[1] | Suspended Solution[1] | Oral and intraperitoneal injections. Requires sonication.[1] |
Experimental Protocols
Below are detailed step-by-step protocols for preparing this compound injection solutions.
Protocol 1: Preparation of a Clear Solution using a Co-Solvent System
This protocol is recommended for achieving a clear solution suitable for most parenteral administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[1]
-
If necessary, use an ultrasonic bath or gentle warming to ensure complete dissolution.
-
-
Prepare the Final Solution (Example for 1 mL total volume):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (12.5 mg/mL) to the PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[1]
-
Add 450 µL of sterile Saline to the vial to reach the final volume of 1 mL.[1]
-
Vortex the final solution until it is clear and uniform. The final concentration of this compound will be 1.25 mg/mL.
-
Storage:
-
This compound powder should be stored at -20°C for up to 3 years.[1][3]
-
Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a Suspended Solution for Injection
This protocol is suitable for oral or intraperitoneal injections where a suspension is acceptable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile Saline.
-
Mix until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.[1]
-
-
Prepare Stock Solution:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.[1]
-
-
Prepare the Final Suspension (Example for 1 mL total volume):
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for solution preparation.
Caption: Workflow for preparing this compound clear solution.
Caption: Workflow for preparing this compound suspended solution.
References
Application Notes and Protocols for Studying Sleep Architecture Using a Selective MT1 Melatonin Receptor Antagonist
Topic: S26131 Protocol for Studying Sleep Architecture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Melatonin (B1676174) plays a crucial role in regulating sleep-wake cycles and circadian rhythms through the activation of two high-affinity G protein-coupled receptors, MT1 and MT2.[1][2][3][4] Understanding the distinct roles of these receptors is essential for developing targeted therapies for sleep disorders. This compound, a dimer of agomelatine, is a potent and selective antagonist of the MT1 receptor, exhibiting over 200-fold higher affinity for MT1 compared to MT2 receptors.[1] While in vivo studies with this compound have not been extensively published, this document provides a detailed, representative protocol for investigating the effects of a selective MT1 antagonist, such as this compound, on sleep architecture. The methodologies are based on established practices for studying melatonergic compounds in preclinical models.
Mechanism of Action of Melatonergic Ligands in Sleep Regulation
Melatonin and its agonists, such as ramelteon (B1678794) and agomelatine, promote sleep by acting on MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[3] Activation of these receptors, which are coupled to Gi proteins, leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][5] This signaling cascade ultimately influences neuronal firing and synchronizes the sleep-wake cycle.[1]
Recent research suggests differential roles for the two receptor subtypes. Activation of MT1 receptors is thought to be primarily involved in the regulation of REM sleep, while MT2 receptor activation is more closely linked to the promotion of NREM sleep.[2][4][6] Therefore, a selective MT1 antagonist like this compound would be a valuable tool to dissect the specific contribution of the MT1 receptor to sleep architecture.
Signaling Pathway of Melatonin Receptors
Caption: Melatonin receptor signaling pathway.
Experimental Protocol: Investigating a Selective MT1 Antagonist in a Rodent Model
This protocol outlines the key steps for assessing the impact of a selective MT1 antagonist on sleep architecture using electroencephalography (EEG) and electromyography (EMG) in a rodent model.
Animal Subjects and Housing
-
Species: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle (lights on at 07:00). Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to any procedures.
Surgical Implantation of EEG/EMG Electrodes
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow a recovery period of at least one week post-surgery.
Drug Preparation and Administration
-
Compound: this compound (or other selective MT1 antagonist).
-
Vehicle: Select an appropriate vehicle for dissolving the compound (e.g., saline, DMSO, or a suspension vehicle).
-
Dose Range: Based on the lack of in vivo data for this compound, a dose-response study is recommended. A starting point could be extrapolated from in vitro binding affinities or from dosages of other melatonergic compounds, typically in the range of 1-40 mg/kg.[7]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents.
-
Timing: Administer the compound at the beginning of the light (inactive) phase to observe effects on sleep promotion, or at the beginning of the dark (active) phase to assess effects on sleep consolidation.
Polysomnographic Recording
-
Connect the animal's head-mounted electrodes to a recording cable and swivel system to allow free movement.
-
Acclimate the animal to the recording setup for at least 48 hours.
-
On the experimental day, administer the vehicle or the MT1 antagonist at the designated time.
-
Record EEG and EMG signals continuously for 24 hours.
-
Digitize the signals at a sampling rate of at least 256 Hz.
Data Analysis
-
Divide the recorded data into 10-second epochs.
-
Visually score each epoch into one of three states: Wakefulness, NREM sleep, or REM sleep, based on the EEG and EMG characteristics.
-
Quantify the following sleep parameters:
-
Sleep Latency: Time from injection to the first continuous NREM sleep episode.
-
Total Sleep Time: Total duration of NREM and REM sleep over a specified period.
-
Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100.
-
Time spent in each stage: Duration of Wake, NREM, and REM sleep.
-
Bout Number and Duration: The number and average length of individual sleep stage episodes.
-
EEG Power Spectra: Analyze the power of different frequency bands (e.g., delta, theta, alpha, beta) during each sleep stage.
-
Experimental Workflow
Caption: Experimental workflow for sleep architecture analysis.
Data Presentation: Effects of Melatonergic Agonists on Sleep Architecture
The following table summarizes the general effects of melatonergic agonists on human sleep architecture, which can serve as a reference for hypothesizing the effects of an MT1 antagonist. An MT1 antagonist would be expected to produce opposing effects on parameters influenced by MT1 activation.
| Parameter | Effect of Melatonin/Agonists | References |
| Sleep Onset Latency | Decreased | |
| Total Sleep Time | Increased | [8][9] |
| Sleep Efficiency | Increased | [8] |
| Wake After Sleep Onset | Decreased | [1] |
| NREM Sleep (Stage 2) | Increased | [8] |
| NREM Sleep (Slow Wave Sleep) | Variable/Decreased | [10][11] |
| REM Sleep | Slight Increase or No Change | [8][10] |
Expected Outcomes and Interpretation
Based on the proposed role of MT1 receptors in regulating REM sleep, a selective MT1 antagonist like this compound might be hypothesized to:
-
Increase REM sleep latency: By blocking the REM-promoting effects of endogenous melatonin.
-
Decrease total REM sleep time: Consistent with studies in MT1 knockout mice which show a decrease in REM sleep.[2]
-
Potentially alter NREM sleep: While MT2 is more strongly implicated in NREM sleep, the interplay between the two receptors could lead to changes in NREM sleep architecture. MT1 knockout mice have been shown to have an increase in NREM sleep.[2][7]
The results from these experiments will help to elucidate the specific role of the MT1 receptor in the regulation of sleep and wakefulness and could inform the development of novel therapeutics for sleep disorders characterized by abnormal REM sleep or circadian rhythm disturbances.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 3. Melatonin and melatonergic drugs on sleep: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin, Melatonin Receptors and Sleep: Moving Beyond Traditional Views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Sleep well. Untangling the role of melatonin MT1 and MT2 receptors in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion of Non-Rapid Eye Movement Sleep and Activation of Reticular Thalamic Neurons by a Novel MT2 Melatonin Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin acutely improves the neuroendocrine architecture of sleep in blind individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of melatonin for sleep disturbance in middle-aged primary insomnia: a double-blind, randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin advances the circadian timing of EEG sleep and directly facilitates sleep without altering its duration in extended sleep opportunities in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The association between melatonin and sleep stages in normal adults and hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S26131 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S26131 is a potent and highly selective antagonist of the melatonin (B1676174) receptor type 1 (MT1), a G protein-coupled receptor (GPCR) integral to various physiological and pathophysiological processes in the central nervous system.[1][2] Structurally a dimer derived from agomelatine, this compound exhibits a significantly greater affinity for the MT1 receptor over the MT2 receptor, making it a valuable pharmacological tool for elucidating the specific roles of the MT1 receptor in neuroscience research.[3] Melatonin, the endogenous ligand for MT1 and MT2 receptors, is known to modulate circadian rhythms, sleep-wake cycles, neuroprotection, and mood.[3][4][5] The selectivity of this compound allows for the precise dissection of MT1-mediated signaling pathways from those activated by MT2.
Mechanism of Action
This compound functions as a competitive antagonist at the MT1 receptor.[1] The MT1 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] By binding to the MT1 receptor, this compound blocks the binding of agonists like melatonin, thereby preventing the downstream signaling cascade. This antagonistic action makes this compound a powerful tool to investigate the physiological consequences of MT1 receptor blockade.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and antagonist potencies (KB) of this compound for the MT1 and MT2 receptors.
| Ligand | Receptor | Kᵢ (nM) | K₋B (nM) | Selectivity (MT2 Kᵢ / MT1 Kᵢ) |
| This compound | MT1 | 0.5[1][2] | 5.32[1] | >200-fold[3] |
| This compound | MT2 | 112[1][2] | 143[1] |
Applications in Neuroscience Research
Based on the known functions of the MT1 receptor, this compound is a valuable tool for investigating a range of neurological processes and disorders:
-
Circadian Rhythm Research: The suprachiasmatic nucleus (SCN), the brain's master clock, expresses a high density of melatonin receptors.[3] this compound can be used in vitro to probe the specific role of the MT1 receptor in the phase-shifting effects of melatonin on neuronal firing in the SCN.
-
Sleep Studies: Melatonin is well-known for its sleep-promoting effects.[6] this compound can be utilized in cellular and tissue models to differentiate the contribution of the MT1 receptor from the MT2 receptor in the regulation of sleep-related neuronal circuits.
-
Neuroprotection and Neurodegenerative Diseases: The MT1 receptor has been implicated in neuroprotective pathways, including the inhibition of mitochondrial cell death pathways.[3] this compound can be applied in in vitro models of neurodegenerative diseases like Huntington's or Alzheimer's disease to investigate the role of MT1 receptor blockade in neuronal survival and apoptosis.[3][8]
-
Mood Disorders: The antidepressant agomelatine, from which this compound is derived, is a melatonergic agonist and a 5-HT2C antagonist.[3][9] this compound allows researchers to isolate and study the specific contribution of MT1 receptor antagonism to the neurobiological mechanisms underlying mood regulation.
-
Drug Discovery: As a selective antagonist, this compound can be used as a reference compound in the development and screening of novel ligands targeting the MT1 receptor.
Experimental Protocols
Radioligand Binding Assay for MT1 Receptor Occupancy
This protocol determines the binding affinity of this compound for the MT1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human MT1 receptor.
-
2-[¹²⁵I]-iodomelatonin (radioligand).
-
This compound (competitor ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at its K₋d value), and the various concentrations of this compound or vehicle.
-
Initiate the binding reaction by adding the cell membranes expressing the MT1 receptor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for MT1 Receptor Antagonism
This protocol measures the ability of this compound to block agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human MT1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Melatonin (agonist).
-
This compound (antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Lysis buffer.
Procedure:
-
Seed the MT1-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of melatonin (typically at its EC₈₀ value) in the presence of forskolin for a specified time (e.g., 30 minutes). A control group should be stimulated with forskolin alone.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
The antagonistic effect of this compound is observed as a reversal of the melatonin-induced decrease in forskolin-stimulated cAMP levels.
-
Calculate the IC₅₀ value for this compound and determine the antagonist potency (K₋B) using the Schild analysis.
Visualizations
Caption: Mechanism of action of this compound as an MT1 receptor antagonist.
Caption: Workflow for a radioligand binding assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Uses of Melatonin in Neurological Diseases and Mental and Behavioural Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 7. Mechanism of melatonin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological evidence for transactivation within melatonin MT2 and serotonin 5-HT2C receptor heteromers in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S26131 in Investigating Melatonin's Role in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (B1676174), a neurohormone primarily secreted by the pineal gland, has demonstrated a range of oncostatic properties, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[1][2][3] These effects are mediated through various mechanisms, including interactions with its G protein-coupled receptors, MT1 and MT2. Emerging evidence suggests that the MT1 and MT2 receptors can play differential, and sometimes opposing, roles in cancer progression.[4][5][6]
S26131 is a potent and selective antagonist for the MT1 melatonin receptor, with a significantly lower affinity for the MT2 receptor.[7][8] This selectivity makes this compound a valuable research tool for elucidating the specific contributions of the MT1 receptor to melatonin's anticancer effects. By selectively blocking MT1-mediated signaling, researchers can dissect its role from that of the MT2 receptor and receptor-independent actions of melatonin. These application notes provide detailed protocols for utilizing this compound to investigate the role of MT1 in cancer.
This compound: A Selective MT1 Receptor Antagonist
This compound is a chemical probe that allows for the specific investigation of MT1 receptor signaling pathways. Its utility lies in its ability to competitively inhibit the binding of melatonin and other MT1 agonists, thereby blocking downstream signaling cascades.
| Compound | Receptor Target | Ki (nM) | KB (nM) | Action |
| This compound | MT1 | 0.5 | 5.32 | Antagonist |
| MT2 | 112 | 143 | Antagonist |
Ki: Inhibitor constant, indicating the concentration required to produce half-maximum inhibition. KB: Dissociation constant of the antagonist.[7][8]
Key Melatonin Signaling Pathways in Cancer
Melatonin's oncostatic effects are mediated through a complex network of signaling pathways. This compound can be employed to investigate the involvement of the MT1 receptor in these pathways.
-
PI3K/Akt/mTOR Pathway: Melatonin can suppress this critical survival pathway, leading to decreased proliferation and increased apoptosis in various cancers, including gallbladder and breast cancer.[9][10][11]
-
MAPK (p38 and ERK) Pathways: Melatonin has been shown to modulate MAPK signaling, which can impact cancer cell invasion and proliferation. For instance, it can downregulate the p38 MAPK pathway to reduce the activity of matrix metalloproteinases (MMPs) involved in breast cancer cell invasion.[9]
-
NF-κB Signaling: By inhibiting the NF-κB pathway, melatonin can reduce inflammation and cancer progression.[9]
-
Cell Cycle Regulation: Melatonin can induce cell cycle arrest, often at the G1/S transition, preventing cancer cell division.[12]
-
Apoptosis Induction: Melatonin can promote apoptosis through the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and activation of caspases.[10]
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Melatonin on Tumor Growth and Angiogenesis in Xenograft Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melatonin suppresses Akt/mTOR/S6K activity, induces cell apoptosis, and synergistically inhibits cell growth with sunitinib in renal carcinoma cells via reversing Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin: An Anti-Tumor Agent in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin exerts anti-oral cancer effect via suppressing LSD1 in patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melatonin-induced inhibition of proliferation and G1/S cell cycle transition delay of human choriocarcinoma JAr cells: possible involvement of MT2 (MEL1B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unipr.it [air.unipr.it]
- 10. cancerchoices.org [cancerchoices.org]
- 11. Melatonin inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for S26131 in Circadian Rhythm Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of S26131, a potent and selective MT1 melatoninergic antagonist, on circadian rhythms. The protocols detailed below cover both in vitro and in vivo models, offering a framework for assessing the compound's impact on the molecular clock and behavioral outputs.
Introduction to this compound and Circadian Rhythms
The circadian rhythm is an endogenous, approximately 24-hour cycle in biochemical, physiological, and behavioral processes. This internal clock is driven by a core set of clock genes, including Bmal1, Clock, Per1/2, and Cry1/2, which regulate their own expression through a series of transcriptional-translational feedback loops. The nuclear receptor REV-ERBα, a key component of this machinery, acts as a transcriptional repressor of Bmal1, playing a crucial role in maintaining the periodicity of the clock.
Melatonin (B1676174), a hormone primarily synthesized by the pineal gland, is a key regulator of the circadian system, signaling darkness to the body. It exerts its effects through two high-affinity G protein-coupled receptors, MT1 and MT2. This compound is a selective antagonist for the MT1 receptor, with a significantly lower affinity for the MT2 receptor[1]. By blocking the action of melatonin at the MT1 receptor, this compound provides a valuable tool to dissect the specific roles of this receptor subtype in the regulation of circadian rhythms. Although selective MT1 antagonists have reportedly not been extensively tested in vivo, the following protocols provide a strong basis for such investigations[2].
Key Signaling Pathway: The Core Circadian Clock
The core circadian clock is a complex network of interacting proteins. A simplified representation of the REV-ERBα signaling pathway within this clock is depicted below.
Quantitative Data Summary
| Compound | Target | Ki (nM) | K_B_ (nM) |
| This compound | MT1 | 0.5 | 5.32 |
| MT2 | 112 | 143 |
Table 1: Binding affinities of this compound for melatonin receptors. Data sourced from Medchemexpress[1].
Experimental Protocols
In Vitro Experiment: Effect of this compound on Circadian Gene Expression in Cultured Cells
This protocol describes how to assess the impact of this compound on the expression of core clock genes in a synchronized cell culture model.
1. Cell Culture and Synchronization:
-
Cell Line: U-2 OS cells are a common model for in vitro circadian rhythm studies due to their robust oscillations.
-
Culture Conditions: Culture U-2 OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization:
-
Plate cells to be 80-90% confluent on the day of synchronization.
-
Replace the culture medium with DMEM containing 100 nM dexamethasone.
-
Incubate for 2 hours.
-
Remove the dexamethasone-containing medium and replace it with fresh, serum-free DMEM. This time point is considered Zeitgeber Time 0 (ZT0).
-
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Immediately after synchronization (ZT0), add this compound to the culture medium at various concentrations. Based on its Ki value, a starting concentration range of 1-100 nM is recommended. Include a vehicle control (DMSO) group.
3. Sample Collection:
-
Harvest cells at 4-hour intervals over a 48-hour period (e.g., ZT0, ZT4, ZT8, etc.).
-
For RNA analysis, lyse cells directly in a suitable lysis buffer (e.g., TRIzol) and store at -80°C.
-
For protein analysis, wash cells with ice-cold PBS, scrape, and pellet them. Store the cell pellets at -80°C.
4. Gene Expression Analysis (qPCR):
-
RNA Isolation: Isolate total RNA from the lysed cells using a standard protocol or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the following target genes: PER1, PER2, BMAL1, CLOCK, CRY1, CRY2, and REV-ERBα. Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the rhythmic expression of each gene using software capable of cosinor analysis to determine the period, amplitude, and acrophase of the oscillations.
5. Protein Expression Analysis (Western Blot):
-
Protein Extraction: Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PER2, BMAL1, and CLOCK overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Experiment: Effect of this compound on Circadian Behavior in Mice
This protocol outlines a method to investigate the effect of this compound on the locomotor activity rhythms of mice.
1. Animals and Housing:
-
Animals: Use male C57BL/6J mice, 8-10 weeks old.
-
Housing: House mice individually in cages equipped with running wheels. Maintain the animals in a light-tight, ventilated cabinet with a 12:12 hour light-dark (LD) cycle for at least two weeks for entrainment. Provide food and water ad libitum.
2. This compound Administration:
-
Formulation: Prepare this compound for intraperitoneal (i.p.) injection. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Dosing: Based on studies with other melatonin receptor antagonists, a starting dose range of 1-10 mg/kg could be explored. Administer this compound or vehicle control via i.p. injection at a specific circadian time (CT), for example, at CT14 (2 hours after lights off), a time when melatonin levels are typically rising.
3. Locomotor Activity Monitoring:
-
Data Collection: Record running-wheel activity continuously throughout the experiment using an automated data acquisition system.
-
Experimental Phases:
-
Baseline (LD): Record activity for at least 7 days under the 12:12 LD cycle.
-
Treatment (LD): Administer this compound or vehicle daily for 7-14 days and continue recording activity.
-
Constant Darkness (DD): After the treatment period, transfer the mice to constant darkness to assess the endogenous circadian period (tau). Record activity for at least 14 days.
-
4. Data Analysis:
-
Actograms: Generate double-plotted actograms to visualize the locomotor activity patterns.
-
Period Analysis: Use Chi-square periodogram analysis to determine the free-running period (tau) during the DD phase.
-
Phase Shift Analysis: Calculate the phase shift in activity onset after this compound administration in the LD cycle.
-
Activity Levels: Quantify the total daily activity (wheel revolutions per 24 hours).
Concluding Remarks
The provided application notes and protocols offer a robust framework for investigating the role of the MT1 receptor in circadian regulation using the selective antagonist this compound. By combining in vitro molecular analyses with in vivo behavioral studies, researchers can gain a comprehensive understanding of how this compound modulates the circadian clock. Careful consideration of dosage, timing of administration, and appropriate controls will be critical for obtaining reliable and interpretable results.
References
Application Notes and Protocols for S26131 in Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
S26131 is a potent and selective antagonist of the Melatonin Receptor 1 (MT1).[1] Melatonin, acting through its receptors MT1 and MT2, plays a crucial role in various physiological processes within the central nervous system, including regulation of circadian rhythms, neuroprotection, and modulation of neuronal signaling.[2][3] The MT1 receptor, a G protein-coupled receptor (GPCR), is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels upon activation.[3][4] Studies have suggested that activation of the MT1 receptor is often associated with neuroprotective effects, inhibiting apoptosis and promoting cell survival.[2][5]
The use of this compound in primary neuronal cultures allows researchers to investigate the specific roles of the MT1 receptor in neuronal function and survival. By selectively blocking the MT1 receptor, this compound can be a valuable tool to elucidate the downstream signaling pathways mediated by this receptor, to differentiate its effects from those of the MT2 receptor, and to explore its involvement in various neuropathological conditions. These application notes provide a comprehensive guide for utilizing this compound in primary neuronal culture experiments.
Data Presentation
Table 1: Properties of this compound and Recommended Concentration Ranges for In Vitro Studies
| Property | Value | Source |
| Product Identifier | This compound (HY-122136) | MedchemExpress[1] |
| Purity | 99.63% | MedchemExpress[1] |
| Target | MT1 Receptor Antagonist | MedchemExpress[1] |
| Solubility | ≥ 1.25 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline | MedchemExpress[1] |
| Recommended Starting Concentration Range for Primary Neurons | 10 nM - 10 µM | Inferred from general antagonist studies |
| Vehicle Control | DMSO (at the same final concentration as this compound) | Standard practice |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol is adapted from established methods for isolating and culturing primary neurons.[6][7]
Materials:
-
Embryonic day 18 (E-18) rat or mouse embryos
-
Hibernate-E medium (supplemented with 2% B-27 Plus Supplement)
-
Neurobasal Plus Medium (supplemented with B-27 Plus Supplement and GlutaMAX)
-
Papain (2 mg/mL in Hibernate-E without Ca2+)
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Coat culture vessels with 50 µg/mL PDL in sterile PBS overnight at 37°C or for at least 2 hours at room temperature. Aspirate the PDL solution and wash twice with sterile water. Allow the vessels to dry completely before use.[7]
-
Dissect cortices from E-18 rodent embryos in ice-cold Hibernate-E medium. Carefully remove the meninges.[6]
-
Transfer the cortical tissue to a conical tube and allow it to settle. Remove the supernatant.
-
Add 4 mL of papain solution and incubate for 30 minutes at 30°C with gentle shaking every 5 minutes to enzymatically digest the tissue.[6]
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal Plus medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of approximately 1 x 10^5 cells/well in a 48-well plate.[6]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change with fresh, pre-warmed complete Neurobasal Plus medium. Continue to feed the cells every 3 days. Neurons will typically exhibit extensive neurite outgrowth within 3-4 days.[6]
Protocol 2: Application of this compound to Primary Neuronal Cultures
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Complete Neurobasal Plus medium
-
Primary neuronal cultures (prepared as in Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete Neurobasal Plus medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Experimental Setup:
-
Control Group: Cells treated with vehicle (DMSO) only.
-
Agonist Control Group: Cells treated with a known MT1 agonist (e.g., melatonin) to confirm receptor activity.
-
This compound Treatment Group(s): Cells treated with different concentrations of this compound.
-
Antagonism Group: Cells pre-treated with this compound for a specified time (e.g., 30 minutes) before the addition of an MT1 agonist.
-
-
Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the appropriate treatment.
-
Incubation: Incubate the cells for the desired duration, depending on the experimental endpoint (e.g., 24-72 hours for survival assays, shorter times for signaling pathway analysis).
Protocol 3: Assessing Neuronal Viability and Apoptosis
Materials:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Caspase-3/7 Assay Kit
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-cleaved caspase-3 for apoptosis)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure for LDH Assay (to measure cytotoxicity):
-
After the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the release of LDH, an indicator of cell membrane damage.
Procedure for Caspase-3/7 Assay (to measure apoptosis):
-
After treatment, add the caspase-3/7 reagent directly to the wells.
-
Incubate as per the manufacturer's protocol.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
Procedure for Immunocytochemistry (to visualize neuronal morphology and apoptosis):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[8]
-
Block non-specific antibody binding with 10% BSA for 30 minutes.[8]
-
Incubate with primary antibodies (e.g., anti-MAP2 and anti-cleaved caspase-3) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.[8]
-
Counterstain nuclei with DAPI.
-
Visualize and quantify neuronal survival and apoptosis using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of the MT1 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin inhibits the caspase-1/cytochrome c/caspase-3 cell death pathway, inhibits MT1 receptor loss and delays disease progression in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
how to dissolve S26131 in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving the MT1 Antagonist, S26131. Below you will find frequently asked questions, troubleshooting advice, detailed solubility data, and experimental protocols to ensure successful preparation of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is advisable to use a new, unopened bottle of DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.[1][2]
Q2: I am seeing precipitation in my this compound stock solution. What should I do?
A2: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1][2][3] For DMSO stock solutions, you can warm the solution to 60°C to help dissolve the compound.[1][2] Ensure the vial is properly sealed to prevent solvent evaporation and water absorption.
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), the solution should be stored at -80°C.[1]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is sparingly soluble in aqueous solutions. For in vivo experiments requiring aqueous-based formulations, co-solvent systems are necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO | - Insufficient solvent volume- Low quality or old DMSO- Insufficient agitation | - Ensure you are using the correct solvent-to-compound ratio (see table below).- Use a fresh, unopened bottle of DMSO.[1][2]- Apply ultrasonic energy (sonication) and/or gently warm the solution to 60°C.[1][2][3] |
| Precipitation occurs after cooling | - Solution is supersaturated | - If the concentration is critical, you may need to work with a suspension. For clear solutions, dilute to a lower concentration. |
| Solution for in vivo use is cloudy or has precipitates | - Improper mixing of co-solvents- Compound precipitating out of the co-solvent system | - Ensure solvents are added sequentially and mixed thoroughly at each step as described in the protocols.- Sonication may be required for certain formulations to achieve a uniform suspension.[1] |
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 31.25 mg/mL[1][2] | 62.67 mM[1][2] | Ultrasonic and warming to 60°C recommended. Use fresh DMSO.[1][2] |
| DMSO | 25 mg/mL[3] | 50.14 mM[3] | Sonication is recommended.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[1] | ≥ 2.51 mM[1] | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL[1] | 2.51 mM[1] | Forms a suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL[1] | ≥ 2.51 mM[1] | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need 4.986 mg of this compound (Molecular Weight: 498.61 g/mol ).
-
Adding the Solvent: Add the calculated volume of fresh, high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. If precipitation persists, warm the solution to 60°C with gentle agitation until the solution is clear.
-
Storage: For short-term use, store the stock solution at -20°C. For long-term storage, aliquot and store at -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol yields a clear solution with a final concentration of ≥ 1.25 mg/mL.[1]
-
Prepare a DMSO stock solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Sequential Addition of Solvents: To prepare 1 mL of the final working solution, follow these steps in order: a. Take 100 µL of the 12.5 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is uniform. c. Add 50 µL of Tween-80 and mix again until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Use: It is recommended to prepare this working solution fresh on the day of use.[2]
Dissolution Workflow
Caption: Workflow for dissolving this compound and troubleshooting common issues.
References
S26131 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of S26131.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. The recommended storage conditions for both the solid compound and solutions are summarized in the table below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO.[1][2] To ensure complete dissolution, sonication or warming the solution may be necessary.[3]
Q3: What should I do if the compound precipitates out of solution?
A3: If precipitation is observed during the preparation of a solution, gentle warming and/or sonication can be used to aid in redissolving the compound.[2] It is also important to use a newly opened container of hygroscopic solvents like DMSO, as absorbed water can affect solubility.[1]
Q4: How stable are this compound solutions at different temperatures?
A4: Stock solutions of this compound in DMSO can be stored for up to 6 months at -80°C and for 1 month at -20°C.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Are there any known degradation products of this compound?
A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. As a precautionary measure, it is recommended to handle the compound and its solutions with care, avoiding harsh conditions such as extreme pH, strong oxidizing agents, and prolonged exposure to high temperatures.
Q6: Is this compound sensitive to light?
Q7: Are there any known chemical incompatibilities for this compound?
A7: There is no specific information on the chemical incompatibilities of this compound. Standard laboratory practice dictates avoiding contact with strong oxidizing agents. When preparing formulations for in vivo studies, it is essential to use high-purity solvents and reagents to minimize the risk of unwanted reactions.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has visible precipitate.
-
Possible Cause: The compound may not be fully dissolved or may have precipitated out of solution upon storage.
-
Solution:
-
Gently warm the solution (e.g., in a 37°C water bath) and sonicate until the solution becomes clear.[3]
-
For DMSO stock solutions, ensure that the DMSO is of high purity and has not absorbed moisture, as this can reduce solubility.[1]
-
When preparing aqueous-based working solutions, ensure the final concentration of this compound does not exceed its solubility limit in the chosen solvent system.
-
Issue: I am observing inconsistent results in my experiments using this compound.
-
Possible Cause 1: Degradation of the this compound stock solution.
-
Solution:
-
Ensure that the stock solution has been stored correctly at -80°C or -20°C and is within the recommended use-by period (6 months at -80°C, 1 month at -20°C).[1][2]
-
Avoid repeated freeze-thaw cycles by preparing and storing aliquots.
-
Prepare fresh working solutions from the stock solution for each experiment.
-
-
Possible Cause 2: Improper preparation of working solutions.
-
Solution:
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress and TargetMol.[1][3]
Table 2: Example Formulations for In Vivo Studies
| Protocol | Solvent Composition | Max Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.51 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (2.51 mM) | Suspended solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.51 mM) | Clear solution |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
1. Preparation of a 10 mM DMSO Stock Solution:
- Materials: this compound powder, anhydrous DMSO.
- Procedure:
- Weigh the required amount of this compound powder. The molecular weight of this compound is 498.61 g/mol .
- Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
- If necessary, gently warm and sonicate the mixture until the solid is completely dissolved.
- Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
2. Preparation of a Working Solution for In Vivo Administration (Example using Protocol 1):
- Materials: 10 mM this compound in DMSO, PEG300, Tween-80, Saline.
- Procedure (for 1 mL of working solution at 1.25 mg/mL):
- Start with 100 µL of a 12.5 mg/mL this compound stock solution in DMSO.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of saline to bring the final volume to 1 mL and mix well.
- This working solution should be prepared fresh on the day of the experiment.[2]
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound as an antagonist of MT1/MT2 melatonin receptors.
References
Optimizing S26131 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S26131, a potent and selective MT1 melatonin (B1676174) receptor antagonist, in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: Based on its binding affinity, a good starting point for this compound concentration in in vitro functional assays is in the low nanomolar to micromolar range. The reported binding affinity (Kᵢ) of this compound is 0.5 nM for the MT1 receptor and 112 nM for the MT2 receptor.[1] The antagonist dissociation constant (K₋) has been reported as 5.32 nM for MT1 and 143 nM for MT2.[1] For initial experiments, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve for its antagonistic activity against a known MT1 agonist, such as melatonin.
Q2: I am not observing any antagonist effect with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Agonist Concentration: Ensure the concentration of the MT1 agonist (e.g., melatonin) is appropriate. A very high concentration of the agonist may overcome the competitive antagonism of this compound. It is advisable to use an agonist concentration that elicits a submaximal response (e.g., EC₅₀ or EC₈₀).
-
This compound Concentration: The concentration of this compound may be too low. Refer to the recommended concentration range in Q1 and perform a dose-response experiment.
-
Cellular System: Verify that your cell line endogenously expresses the MT1 receptor at a sufficient level or has been successfully transfected. The signaling pathway you are measuring (e.g., cAMP inhibition, ERK phosphorylation) should be functional in your cell model.
-
Incubation Time: A pre-incubation step with this compound before adding the agonist is crucial for competitive antagonists to reach equilibrium with the receptor. A pre-incubation time of 15-30 minutes is generally recommended.
-
Compound Integrity: Ensure the this compound stock solution is properly prepared and has not degraded. Refer to the solubility and stability data provided in this guide.
Q3: My this compound stock solution appears to have precipitated. What should I do?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare high-concentration stock solutions in a suitable organic solvent like DMSO. If precipitation is observed in your stock or working solutions, gentle warming and sonication can be used to aid dissolution. Always use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.
Q4: I am observing off-target effects at higher concentrations of this compound. How can I mitigate this?
A4: While this compound is highly selective for the MT1 receptor over the MT2 receptor, at higher concentrations (typically in the high micromolar range), the risk of off-target effects increases. To mitigate this:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that effectively antagonizes the MT1 receptor in your assay system.
-
Include Proper Controls: Use appropriate vehicle controls and, if possible, a structurally unrelated MT1 antagonist to confirm that the observed effects are specific to MT1 inhibition.
-
Consult the Literature: Review published studies to see if similar off-target effects have been reported for this compound or other melatonin receptor antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Antagonist Potency of this compound
| Parameter | MT1 Receptor | MT2 Receptor | Citation |
| Kᵢ (nM) | 0.5 | 112 | [1] |
| K₋ (nM) | 5.32 | 143 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 498.61 g/mol |
| Formula | C₃₁H₃₄N₂O₄ |
| Appearance | Solid |
| Solubility (in DMSO) | ≥ 31.25 mg/mL (62.67 mM) |
Table 3: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for this compound Antagonist Activity
This protocol is designed to measure the ability of this compound to antagonize melatonin-induced inhibition of cAMP production in cells expressing the MT1 receptor.
-
Cell Culture: Plate cells expressing the MT1 receptor in a suitable multi-well plate and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in a serum-free medium.
-
This compound Pre-incubation: Add varying concentrations of this compound (e.g., 1 nM to 1 µM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of melatonin (e.g., its EC₅₀ or EC₈₀) to the wells, along with a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) and a cAMP-stimulating agent like forskolin.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration to determine the IC₅₀ value.
Protocol 2: In Vitro ERK Phosphorylation Assay
This protocol assesses the ability of this compound to block melatonin-induced phosphorylation of ERK1/2.
-
Cell Culture and Serum Starvation: Follow steps 1 and 2 from the cAMP assay protocol.
-
This compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Stimulate the cells with melatonin for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and plot the results against the this compound concentration.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results with S26131 In Vivo
Welcome to the technical support center for S26131. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the challenges of obtaining consistent in vivo results with the selective MT1 antagonist, this compound. The following information is curated to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high variability in our in vivo results with this compound. What are the potential causes?
A1: Inconsistent in vivo results with this compound can stem from a variety of factors, especially given the limited number of published in vivo studies for this specific compound. A critical point to consider is that while this compound is a potent and selective MT1 antagonist in vitro, its behavior in a complex biological system has not been extensively characterized. One source has noted that selective MT1 antagonists, including this compound, have not been extensively tested in vivo[1].
Here are some key areas to investigate:
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model is likely unknown. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all contribute to inconsistent efficacy.
-
Formulation and Administration: The solubility and stability of this compound in your chosen vehicle are crucial. Improper formulation can lead to precipitation of the compound, resulting in inaccurate dosing. The route of administration (e.g., oral, intraperitoneal, subcutaneous) will also significantly impact its pharmacokinetic profile.
-
Animal Model and Species Differences: The expression levels and pharmacology of melatonin (B1676174) receptors can vary between different species and even strains of animals[1]. The efficacy of this compound may be dependent on the specific cellular environment and G protein coupling in your model system[1].
-
Target Engagement: It is essential to confirm that this compound is reaching its target, the MT1 receptor, in the desired tissue at a sufficient concentration to exert its antagonistic effect.
-
Underlying Biology of the Model: The physiological state of the animals, including their circadian rhythm, can influence the outcomes of studies involving melatonin receptor ligands.
Q2: What are the known binding affinities and functional characteristics of this compound?
A2: this compound is characterized as a potent and selective antagonist for the MT1 melatonin receptor over the MT2 receptor in in vitro assays. Below is a summary of its reported binding affinities.
| Receptor | Kᵢ (nM) | K₋B (nM) | Reference |
| MT1 | 0.5 | 5.32 | [2] |
| MT2 | 112 | 143 | [2] |
Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium. K₋B is the equilibrium dissociation constant for an antagonist.
Q3: Are there any established in vivo protocols for this compound?
A3: To date, there is a lack of peer-reviewed, published in vivo protocols specifically for this compound. However, based on protocols for other melatonin receptor ligands and general guidelines for in vivo studies with small molecules, we can provide the following detailed, generalized methodologies. It is crucial to perform pilot studies to determine the optimal parameters for your specific experimental setup.
Experimental Protocols
In Vivo Formulation of this compound
The following are example vehicle formulations that can be tested for the administration of this compound. The choice of vehicle will depend on the desired route of administration and the required concentration.
| Vehicle Component | Concentration | Route of Administration | Notes |
| DMSO | < 2% | Intraperitoneal (IP), Subcutaneous (SC) | Keep the proportion of DMSO low, especially for sensitive animals. |
| PEG300/PEG400 | 10-50% | Oral (PO), IP, SC | Can be used to improve solubility. |
| 20% SBE-β-CD in Saline | As required | PO, IP | A common vehicle for improving the solubility of hydrophobic compounds. |
| Corn Oil | As required | PO, IP | Suitable for lipophilic compounds. |
Example Formulation Protocol (for a 1.25 mg/mL suspension): [2]
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly to ensure a uniform suspension. This formulation can be used for oral and intraperitoneal injections.
General In Vivo Experimental Workflow
The following workflow outlines the key steps for conducting an in vivo study with this compound.
Signaling Pathways
Understanding the signaling pathways of the MT1 and MT2 receptors is crucial for interpreting your in vivo results. This compound is an antagonist, meaning it blocks the actions of the endogenous agonist, melatonin, at these receptors.
MT1 Receptor Signaling Pathway
The MT1 receptor primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gαq proteins, activating the phospholipase C (PLC) pathway.
MT2 Receptor Signaling Pathway
The MT2 receptor also couples to Gαi, inhibiting adenylyl cyclase and cAMP production. Additionally, it has been shown to modulate cGMP signaling and activate protein kinase C (PKC).
References
interpreting unexpected data from S26131 experiments
Welcome to the S26131 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data from experiments involving this compound, a potent and selective MT1 and MT2 receptor antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a high-affinity antagonist of the melatonin (B1676174) receptors MT1 and MT2.[1][2][3] Melatonin receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gαi/o protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] By antagonizing these receptors, this compound is expected to block the effects of melatonin, thereby preventing the melatonin-induced decrease in cAMP.
Q2: We observe a decrease in cell viability with this compound treatment in our cancer cell line, which was unexpected. How can we investigate this?
This is an interesting observation. While melatonin itself can have anti-proliferative effects in some cancer cell lines, which would be blocked by this compound, the cellular context of melatonin receptor signaling is complex.[3] Unexpected decreases in cell viability could arise from several factors:
-
Off-target effects: At higher concentrations, this compound might interact with other cellular targets.
-
Receptor-independent effects: The compound itself might induce cytotoxicity through mechanisms unrelated to MT1/MT2 antagonism.
-
Cell-type specific signaling: In your specific cell line, melatonin receptors might be coupled to signaling pathways that promote proliferation, and antagonism of these receptors could therefore lead to a decrease in viability.
To troubleshoot this, we recommend the following:
-
Confirm the expression of MT1 and MT2 receptors in your cell line using qPCR or Western blotting.
-
Perform a dose-response experiment with a wide concentration range of this compound to determine if the effect is dose-dependent.
-
Use a structurally different MT1/MT2 antagonist as a control to see if the same effect is observed.
-
Perform a rescue experiment by co-treating with melatonin to see if the effect of this compound can be competed out.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
You may observe high variability in your cell viability assay results between experiments or even between replicate wells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase.[6][7] |
| Inconsistent Compound Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[6][8] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Run a control with this compound in cell-free media to check for direct effects on the assay reagents.[9] |
| Biological Variability | Use cells within a narrow passage number range. Cell cycle synchronization can also reduce variability.[8] |
Example of Inconsistent Cell Viability Data:
| Treatment | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean | Std Dev |
| Vehicle (0.1% DMSO) | 100 | 98 | 102 | 100 | 2.0 |
| This compound (1 µM) | 85 | 75 | 95 | 85 | 10.0 |
| This compound (10 µM) | 60 | 45 | 75 | 60 | 15.0 |
In this example, the high standard deviation suggests significant variability in the measurements.
Issue 2: Unexpected Agonist-like Effects in a cAMP Assay
You are using this compound as an antagonist in a cAMP assay with an MT1-expressing cell line. You expect this compound to block the melatonin-induced decrease in forskolin-stimulated cAMP levels. However, you observe that at certain concentrations, this compound alone decreases cAMP levels, mimicking an agonist.
Potential Causes and Solutions:
This paradoxical effect could be due to:
-
Inverse Agonism: this compound may be acting as an inverse agonist, reducing the basal activity of constitutively active melatonin receptors.
-
Biased Signaling: The compound might be selectively activating a different signaling pathway that also leads to a decrease in cAMP.
-
Experimental Artifact: Incorrect assay setup or reagent concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected agonist-like effects.
Experimental Protocols
Protocol 1: cAMP Measurement for MT1/MT2 Antagonism
This protocol is for measuring the antagonist effect of this compound on melatonin-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing MT1 or MT2 receptors
-
This compound
-
Melatonin
-
cAMP assay kit (e.g., HTRF or AlphaScreen)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a pre-optimized density and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add this compound at various concentrations. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add melatonin at its EC80 concentration in the presence of a fixed concentration of forskolin (e.g., 10 µM).
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol of your chosen assay kit.[10][11]
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Protocol 2: GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation and can be used to characterize the agonist or antagonist properties of this compound.[12][13]
Materials:
-
Cell membranes expressing MT1 or MT2 receptors
-
This compound
-
Melatonin
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
Scintillation proximity assay (SPA) beads or filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Reaction Setup: In a 96-well plate, add cell membranes, GDP, and the test compound (this compound or melatonin).
-
Initiate Reaction: Add [35S]GTPγS to start the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Detection:
-
Data Analysis: Determine the specific binding of [35S]GTPγS and plot it against the compound concentration.
Signaling Pathways
Melatonin receptors MT1 and MT2 are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[4][5] However, they can also couple to other G proteins and activate alternative signaling pathways.
Caption: Canonical MT1/MT2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. revvity.com [revvity.com]
avoiding S26131 precipitation in cell culture media
Welcome to the technical support center for S26131. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound in cell culture media.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound.[1][2] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific media by performing a solubility test.[1] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1][3] | Perform a serial dilution of the DMSO stock. First, create an intermediate dilution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[1][3] Always add the compound solution to the media dropwise while gently vortexing or swirling.[1] |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][4] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[1][2] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can lower the pH of media that is not adequately buffered, which can affect the solubility of pH-sensitive compounds.[3][4] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium supplemented with HEPES buffer for more stable pH control.[3] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1][5] | If possible, test the solubility and stability of this compound in different basal media formulations. Serum proteins like albumin can help solubilize hydrophobic compounds, but this effect has its limits.[1][6] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1][3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated environmental chamber.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[7][8] this compound is soluble in DMSO at concentrations up to 25-31 mg/mL.[7][8] Gentle warming (up to 60°C) and sonication may be required to fully dissolve the compound.[7] Use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[7]
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture media? A2: You can perform a kinetic solubility test. A detailed protocol is provided in the "Experimental Protocols" section below. This involves preparing a series of dilutions of this compound in your complete cell culture medium and observing for precipitation, either visually or by measuring turbidity with a plate reader.[8]
Q3: Can I filter out the precipitate and still use the media for my experiment? A3: This is not recommended. The precipitate is the compound of interest, this compound. Filtering it out will lower the effective concentration in an unquantifiable way, making your experimental results unreliable and difficult to reproduce.[1] It is essential to address the root cause of the precipitation.
Q4: What is the recommended storage for this compound stock solutions? A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.
Q5: this compound is an antagonist of MT1 and MT2 receptors. What signaling pathways does it block? A5: this compound blocks the signaling pathways initiated by the activation of MT1 and MT2, which are G protein-coupled receptors (GPCRs). These receptors primarily couple to inhibitory G proteins (Gαi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][9] MT1 can also couple to Gαq proteins, activating the phospholipase C (PLC) pathway.[1][9] By blocking these receptors, this compound prevents these downstream signaling events. See the diagrams in the "Signaling Pathways and Workflows" section for a visual representation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
This protocol provides a best-practice method for diluting a DMSO stock of this compound into aqueous cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize "solvent shock," first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in pre-warmed complete medium.[1]
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate dilution (or the high-concentration stock if not performing an intermediate dilution) to the final volume of pre-warmed medium while gently vortexing or swirling.[1][3]
-
Example: To achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock (in media) to 1 mL of medium OR add 1 µL of a 10 mM DMSO stock to 10 mL of medium.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol allows you to estimate the maximum concentration of this compound that remains soluble in your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm[8]
Methodology:
-
Prepare Serial Dilutions:
-
In the 96-well plate, prepare a series of 2-fold serial dilutions of the this compound stock solution in DMSO.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate. Include wells with DMSO only as a control.
-
-
Add Culture Medium:
-
Using a multichannel pipette, rapidly add a larger volume of pre-warmed (37°C) complete culture medium to each well (e.g., 198 µL) to achieve the final desired concentrations. This will ensure the final DMSO concentration is consistent (e.g., 1%).
-
-
Incubation and Measurement:
-
Measure the absorbance (turbidity) of each well at ~600 nm immediately after adding the medium (T=0).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Measure the absorbance again at various time points relevant to your experiment (e.g., 1, 4, 24 hours).
-
-
Data Analysis:
-
An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.
-
Example Solubility Data (Hypothetical):
| This compound Conc. (µM) | Medium | Serum Conc. | Turbidity (OD600) at 24h | Solubility |
| 100 | DMEM | 10% FBS | 0.55 | Precipitated |
| 50 | DMEM | 10% FBS | 0.21 | Precipitated |
| 25 | DMEM | 10% FBS | 0.08 | Soluble |
| 10 | DMEM | 10% FBS | 0.05 | Soluble |
| 25 | DMEM | 0% FBS | 0.15 | Precipitated |
| 10 | DMEM | 0% FBS | 0.06 | Soluble |
Signaling Pathways and Workflows
Visual representations of key pathways and experimental flows are provided below.
Caption: Workflow for preparing this compound working solutions.
Caption: this compound blocks MT1 receptor signaling pathways.
Caption: this compound blocks MT2 receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MT Receptor | TargetMol [targetmol.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting S26131 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address a lack of effect when using the MT1 receptor antagonist, S26131, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the melatonin (B1676174) receptor 1 (MT1). It has a significantly higher affinity for the MT1 receptor compared to the MT2 receptor, with Ki values of 0.5 nM for MT1 and 112 nM for MT2, respectively.[1] As an antagonist, this compound blocks the binding of melatonin and other agonists to the MT1 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the expected downstream effects of this compound action?
The MT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gi/o and Gq proteins. Therefore, antagonism of MT1 by this compound is expected to block melatonin-induced effects such as the inhibition of adenylyl cyclase (leading to a prevention of the decrease in cAMP levels) and the inhibition of phospholipase C (PLC) activation (preventing the mobilization of intracellular calcium). The specific downstream effect will depend on the G-protein coupling of the MT1 receptor in the experimental system being used.
Q3: In which cell lines has MT1 receptor expression been reported?
Expression of the MT1 receptor has been reported in various cell lines, though expression levels can vary significantly. Some examples include:
-
Breast cancer cell lines: MCF-7, SK-BR-3, MDA-MB-231
-
Ovarian cancer cell lines: OVCAR-3, SK-OV-3
-
Neuroblastoma cell line: SH-SY5Y
-
Embryonic kidney cell line: HEK293
-
Ovarian hamster cell line: CHO
It is crucial to verify MT1 expression in the specific cell line and passage number being used for your experiments.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Lack of this compound Effect
A lack of observable effect of this compound in an experiment can stem from various factors, from suboptimal experimental setup to issues with the compound itself or the biological system. This guide provides a systematic approach to troubleshooting these issues.
Problem Area 1: Compound Preparation and Handling
Issue: this compound is not properly dissolved or has degraded.
| Potential Cause | Recommended Action |
| Improper Solubilization | This compound has limited solubility in aqueous solutions. Ensure a proper stock solution is made in a suitable solvent like DMSO. For working solutions, follow established protocols for dilution. Sonication may aid in dissolution. |
| Compound Degradation | Improper storage can lead to degradation. Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for powder, -80°C for stock solutions).[1] Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Double-check all calculations for dilutions of the stock solution. If possible, verify the concentration of the stock solution using an analytical method. |
Problem Area 2: Experimental Design and Execution
Issue: The experimental conditions are not optimal to observe the antagonistic effect of this compound.
| Potential Cause | Recommended Action |
| Inappropriate Agonist Concentration | The concentration of the agonist (e.g., melatonin) may be too high, making it difficult for this compound to compete effectively. Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist experiments. |
| Insufficient Incubation Time | The incubation time with this compound may be too short for it to reach equilibrium with the receptor. Optimize the pre-incubation time with this compound before adding the agonist. |
| Assay Sensitivity | The assay used to measure the downstream effect (e.g., cAMP assay, calcium imaging) may not be sensitive enough to detect the changes induced by this compound. Validate the assay with known positive and negative controls. |
| Vehicle Effects | The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects. Ensure that the vehicle control group is treated with the same concentration of the solvent as the experimental groups. |
Problem Area 3: Biological System
Issue: The cellular context is not appropriate for observing this compound's effect.
| Potential Cause | Recommended Action |
| Low or Absent MT1 Receptor Expression | The cell line or tissue being used may not express the MT1 receptor at a sufficient level. Verify MT1 receptor expression at both the mRNA and protein level (e.g., via qPCR, Western blot, or immunofluorescence). |
| Receptor Desensitization or Internalization | Prolonged exposure to agonists can lead to desensitization or internalization of GPCRs, making them unresponsive.[2][3][4] Ensure cells are not pre-exposed to melatonin or other potential agonists present in the culture medium (e.g., in serum). Consider serum-starving the cells before the experiment. |
| Cell Line Passage Number | High passage numbers can lead to changes in receptor expression and signaling pathways. Use low-passage cells and maintain consistent cell culture practices. |
| Presence of Endogenous Agonists | The experimental system might contain endogenous melatonin or other agonists that interfere with the experiment. If using serum, consider that it may contain melatonin. |
Data Summary Tables
Table 1: this compound Binding Affinities
| Receptor | Ki (nM) | Reference |
| MT1 | 0.5 | [1] |
| MT2 | 112 | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the optimal concentration for your system. |
| Agonist (Melatonin) Concentration | EC50 - EC80 | Determined from an agonist dose-response curve in your specific assay. |
| Pre-incubation Time with this compound | 30 min - 2 hours | Optimize for your cell type and assay conditions. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay to Measure this compound Antagonism
This protocol is designed to measure the ability of this compound to antagonize the melatonin-induced inhibition of forskolin-stimulated cAMP production in cells expressing the MT1 receptor.
Materials:
-
Cells expressing MT1 receptor (e.g., HEK293-MT1)
-
This compound
-
Melatonin
-
DMSO
-
Serum-free cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 2-4 hours.
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of melatonin (at its EC80 concentration) and forskolin (at a concentration that gives a robust cAMP signal) in serum-free medium.
-
Add this solution to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value for this compound.
-
Protocol 2: Western Blot for MT1 Receptor Expression
Materials:
-
Cell lysate from your experimental cells
-
Positive control lysate (from cells known to express MT1)
-
Primary antibody against MT1 receptor
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH, β-actin)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MT1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Analysis: Analyze the band intensity for the MT1 receptor relative to the loading control.
Visualizations
Caption: Troubleshooting workflow for addressing a lack of this compound effect.
Caption: Simplified MT1 receptor signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melatonin-mediated regulation of human MT(1) melatonin receptors expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous and Exogenous Melatonin Exposure Attenuates Hepatic MT1 Melatonin Receptor Protein Expression in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of S26131 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate bioavailability of the selective MT1 receptor antagonist, S26131, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective antagonist for the MT1 melatonin (B1676174) receptor, with a Ki of 0.5 nM for MT1 and 112 nM for MT2.[1][2] Like many small molecule drug candidates, particularly those with complex aromatic structures such as a naphthalene (B1677914) core, this compound is predicted to have poor aqueous solubility, which can significantly limit its oral bioavailability. Low bioavailability can lead to sub-therapeutic plasma concentrations, high inter-individual variability, and unreliable results in in vivo efficacy and safety studies.
Q2: What are the common reasons for poor bioavailability of compounds like this compound?
A2: Poor bioavailability of orally administered drugs is often multifactorial and can be attributed to:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3][4]
-
Low dissolution rate: The speed at which the solid drug dissolves can be a rate-limiting step for absorption.[3][5]
-
High first-pass metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[6] Melatonin, a structurally related compound, exhibits poor absolute bioavailability (around 15%) due to a combination of poor oral absorption and significant first-pass metabolism.[6]
-
Efflux by transporters: P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble compounds:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can enhance its dissolution.[4][8][9]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, facilitating absorption.[3][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[3]
-
Use of Co-solvents and Surfactants: These excipients can directly increase the solubility of the drug in the formulation.[7][11]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor dissolution and/or absorption from the gastrointestinal tract.
Solutions:
-
Formulation Optimization: Experiment with different vehicle systems to improve the solubility and dissolution of this compound. Below are some reported formulations that can be used as a starting point.
-
Co-solvent/Surfactant System: This approach aims to keep the compound in solution. A clear solution may be achieved with a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Cyclodextrin-Based Formulation: This can enhance solubility through complexation. A suspended solution can be prepared using DMSO and SBE-β-CD in saline.[1]
-
Lipid-Based Formulation: For lipophilic compounds, dissolving in an oil can improve absorption. A clear solution can be made with DMSO and corn oil.[1]
-
-
Particle Size Reduction: If you are starting with a solid form of this compound for your formulation, consider reducing its particle size through techniques like sonication or homogenization to improve its dissolution rate.[7]
Issue 2: Precipitation of this compound in the Formulation Upon Standing or Dilution
Possible Cause: The compound is supersaturated in the initial formulation and is not stable.
Solutions:
-
Adjust Excipient Ratios: Systematically vary the proportions of co-solvents, surfactants, and lipids to find a more stable formulation.
-
Incorporate Stabilizers: Polymeric precipitation inhibitors can sometimes be included in the formulation to maintain a supersaturated state.
-
Use of Heat and Sonication: During preparation, gentle heating and sonication can aid in the dissolution of this compound. However, ensure the compound is stable at the temperatures used.[1]
Issue 3: Suspected High First-Pass Metabolism
Possible Cause: this compound may be extensively metabolized in the liver, similar to melatonin.[6]
Solutions:
-
Alternative Routes of Administration: If oral bioavailability remains low despite formulation optimization, consider routes that bypass the liver's first-pass effect.
-
Intraperitoneal (IP) Injection: This is a common route in preclinical studies to ensure systemic exposure, although it does not fully mimic oral administration.
-
Subcutaneous (SC) Injection: This can provide a slower, more sustained release profile.
-
Intravenous (IV) Injection: This will provide 100% bioavailability and is useful for determining the compound's intrinsic pharmacokinetic properties.
-
-
Co-administration with a Metabolic Inhibitor: In exploratory studies, co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can help to confirm if first-pass metabolism is a major barrier. However, this approach is not suitable for efficacy studies where the inhibitor could have confounding effects.
Data Presentation
Table 1: this compound Formulation Protocols for In Vivo Studies
| Formulation Protocol | Components | Achieved Solubility | Appearance | Recommended Use | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Clear Solution | Oral, Intraperitoneal | [1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL | Suspended Solution | Oral, Intraperitoneal | [1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | Clear Solution | Oral | [1] |
Experimental Protocols
Protocol for Preparation of Formulation 1 (Co-solvent/Surfactant System)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the appropriate volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the required volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the required volume of saline and mix to obtain the final formulation.
Example for a 1 mL final solution at 1.25 mg/mL:
-
Add 100 µL of a 12.5 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Visualizations
Caption: Workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. Recent advances in the development of melatonin MT1 and MT2 receptor agonists | Semantic Scholar [semanticscholar.org]
- 2. Towards the development of mixed MT(1)-agonist/MT(2)-antagonist melatonin receptor ligands [air.unimi.it]
- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MT1 Receptor Blockade: S26131 versus Luzindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S26131 and luzindole (B1675525), two commonly used antagonists for the melatonin (B1676174) type 1 (MT1) receptor. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs in studying the physiological and pathological roles of the MT1 (B8134400) receptor.
At a Glance: Key Quantitative Data
The following table summarizes the binding affinities and functional potencies of this compound and luzindole for both MT1 and MT2 receptors. This allows for a direct comparison of their potency and selectivity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Kb, nM) | Functional Antagonism (pA2) | Selectivity (Ki) MT2/MT1 | Selectivity (Kb) MT1/MT2 |
| This compound | MT1 | 0.5[1] | 5.32[1] | - | 224 | 0.037 |
| MT2 | 112[1] | 143[1] | - | |||
| Luzindole | MT1 | 179[2] | ~100-1780[3][4] | 5.75 - ~7[3][4] | 0.04 | ~0.056 - 1 |
| MT2 | 7.3[2] | - | 7.64[4] |
Note: The functional antagonism values for luzindole at the MT1 receptor show variability across different studies and assay conditions.
In-Depth Comparison
This compound emerges as a potent and highly selective MT1 receptor antagonist. With a binding affinity (Ki) of 0.5 nM for the MT1 receptor, it is over 200-fold more selective for MT1 than for the MT2 receptor (Ki = 112 nM)[1]. This high selectivity is also reflected in its functional antagonist activity, with a reported Kb value of 5.32 nM at the MT1 receptor[1]. This makes this compound a valuable tool for studies aiming to specifically dissect the functions of the MT1 receptor with minimal off-target effects on the MT2 receptor.
Luzindole , on the other hand, is classically considered a non-selective melatonin receptor antagonist, although it displays a preference for the MT2 receptor. Its binding affinity for the MT1 receptor (Ki ≈ 179 nM) is significantly lower than that of this compound, and it binds to the MT2 receptor with approximately 25-fold higher affinity (Ki ≈ 7.3 nM)[2][5]. While it does act as a competitive antagonist at the MT1 receptor, this typically requires higher concentrations[5]. Functional studies have reported a range of antagonist potencies for luzindole at the MT1 receptor, with pA2 values from 5.75 (Kb ≈ 1780 nM) in a cyclic AMP assay to a pKB of nearly 7 (Kb ≈ 100 nM) in another functional assay[3][4]. This variability may be attributed to different experimental systems and conditions. At higher concentrations, luzindole can also act as an inverse agonist in systems with constitutive MT1 receptor activity[5].
Experimental Methodologies
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MT1 or MT2 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled melatonin agonist (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled antagonist (this compound or luzindole).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assays
Functional assays, such as the GTPγS binding assay and cAMP inhibition assay, are used to determine the potency of an antagonist (Kb or pA2) in blocking the downstream signaling of the receptor upon agonist stimulation.
This assay measures the activation of G-proteins coupled to the receptor.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the MT1 receptor are used.
-
Incubation: Membranes are incubated with a fixed concentration of a melatonin agonist (e.g., melatonin), varying concentrations of the antagonist (this compound or luzindole), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration.
-
Data Analysis: The concentration of the antagonist that produces a specific level of inhibition of the agonist-stimulated response is used to calculate the antagonist's potency (Kb or pA2).
This assay measures the inhibition of adenylyl cyclase activity, a key downstream effector of the Gi-coupled MT1 receptor.
Protocol Outline:
-
Cell Culture: Whole cells expressing the MT1 receptor are used.
-
Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin.
-
Treatment: The cells are then treated with a melatonin agonist in the presence of varying concentrations of the antagonist (this compound or luzindole).
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The antagonist potency (Kb or pA2) is determined by quantifying the rightward shift in the agonist concentration-response curve caused by the antagonist.
Conclusion
For researchers requiring a highly potent and selective antagonist to specifically investigate the role of the MT1 receptor, This compound is the superior choice due to its high affinity and over 200-fold selectivity for MT1 over MT2.
Luzindole remains a useful tool as a non-selective melatonin receptor antagonist, particularly for studies where blocking both MT1 and MT2 receptors is desired or for its MT2-preferential antagonism. However, researchers should be mindful of its lower potency at the MT1 receptor and its potential for inverse agonism at higher concentrations when interpreting results.
The selection between this compound and luzindole will ultimately depend on the specific experimental goals, the required level of selectivity, and the desired concentration range for effective MT1 receptor blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating S26131 Findings with MT1 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the pharmacological effects of S26131, a potent and selective MT1 melatonin (B1676174) receptor antagonist, using MT1 knockout (KO) mice. By comparing the effects of this compound in wild-type (WT) and MT1 KO mice, researchers can definitively attribute its mechanism of action to the MT1 receptor.
Introduction to this compound
This compound is a selective antagonist for the melatonin receptor type 1 (MT1), with a significantly lower affinity for the melatonin receptor type 2 (MT2). Its selectivity makes it a valuable tool for elucidating the specific physiological roles of the MT1 receptor. Validating the in vivo effects of this compound using MT1 KO mice is a critical step in confirming its on-target activity and understanding its therapeutic potential. A recent study has demonstrated the feasibility of using melatonin receptor antagonists in vivo to modulate NK cell function in mice, further highlighting the utility of such compounds in research.[1]
The Role of MT1 Knockout Mice
MT1 KO mice are an indispensable tool for validating the targets of compounds like this compound. These mice lack the MT1 receptor, and therefore, any physiological or behavioral effects observed in WT mice following this compound administration should be absent or significantly attenuated in MT1 KO mice. This approach provides conclusive evidence that the compound's effects are mediated through the MT1 receptor. Studies on MT1 KO mice have revealed the receptor's involvement in regulating circadian rhythms, sleep, anxiety-like behaviors, and metabolism.[2][3][4][5]
Comparative Data: this compound and Alternatives
While direct, comprehensive in vivo studies of this compound are not extensively published, we can draw comparisons with other melatonergic ligands and predict the expected outcomes in validation studies using MT1 KO mice. Agomelatine (B1665654), a well-known antidepressant, is an agonist at MT1 and MT2 receptors and an antagonist at the 5-HT2C receptor.[6][7][8][9][10] Studies with agomelatine and other melatonergic compounds in knockout mice provide a basis for expected results with this compound.
Table 1: Comparative Binding Affinities of Melatonergic Ligands
| Compound | Target | Ki (nM) | Species | Reference |
| This compound | MT1 | 0.5 | Human | [11] |
| MT2 | 112 | Human | [11] | |
| Melatonin | MT1 | 0.1-0.3 | Various | [12] |
| MT2 | 0.5-1.0 | Various | [12] | |
| Agomelatine | MT1 | 0.1 | Human | [9] |
| MT2 | 0.26 | Human | [9] | |
| 5-HT2C | 631 | Human | [9] |
Table 2: Expected Outcomes of this compound Administration in WT vs. MT1 KO Mice
| Parameter | Predicted Effect of this compound in WT Mice | Predicted Effect of this compound in MT1 KO Mice | Rationale |
| Circadian Rhythm | Phase shift in locomotor activity | No significant phase shift | The MT1 receptor is crucial for mediating melatonin's phase-shifting effects on the circadian clock.[12] |
| Sleep Architecture | Alterations in REM and NREM sleep patterns | No significant change in sleep architecture | MT1 receptors are implicated in the regulation of sleep-wake cycles.[3][4][5] |
| Anxiety-like Behavior | Anxiolytic or anxiogenic effects in relevant behavioral tests | No significant effect on anxiety-like behavior | MT1 KO mice exhibit altered anxiety phenotypes, suggesting a role for this receptor in mood regulation.[2] |
| G-Protein Activation | Inhibition of melatonin-induced G-protein activation | No inhibition of G-protein activation | This compound is an antagonist and should block agonist-induced G-protein signaling at the MT1 receptor. |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-melatonin) and varying concentrations of this compound.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound at the MT1 receptor.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the MT1 receptor.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.
-
Assay: Incubate membranes with a known MT1 agonist (e.g., melatonin) in the presence and absence of varying concentrations of this compound.
-
Stimulation: Initiate the reaction by adding the membranes to the reaction mixture.
-
Termination: Stop the reaction by rapid filtration.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding to determine its antagonist potency (IC₅₀).[11][13][14][15][16]
In Vivo Assessment of Circadian Rhythms
Objective: To evaluate the effect of this compound on the circadian locomotor activity of WT and MT1 KO mice.
Methodology:
-
Animals: Use adult male WT and MT1 KO mice, individually housed in cages equipped with running wheels.
-
Entrainment: Entrain the mice to a 12:12 hour light-dark cycle for at least two weeks.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) at a specific circadian time (CT), for example, CT10 (2 hours before the onset of the dark phase).
-
Data Recording: Continuously record locomotor activity using a data acquisition system.
-
Data Analysis: Analyze the phase shifts in the onset of activity rhythms in the days following drug administration. Compare the phase shifts between WT and MT1 KO mice treated with this compound and vehicle. A study on novel MT1 inverse agonists demonstrated that their effects on circadian re-entrainment were absent in MT1 KO mice, confirming the on-target mechanism.[17]
Visualizations
Caption: this compound pathway validation in WT vs. MT1 KO mice.
Caption: Workflow for in vivo validation of this compound.
Caption: Logical framework for this compound validation.
References
- 1. Melatonin enhances NK cell function in aged mice by increasing T-bet expression via the JAK3-STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Deletion of MT1 Melatonin Receptors Alters Spontaneous Behavioral Rhythms in Male and Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melatonin receptors: latest insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sleep well. Untangling the role of melatonin MT1 and MT2 receptors in sleep [research.unipd.it]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Role of MT1 Receptor Blockade: A Comparative Analysis of S26131 and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the pharmacological effects of the MT1 receptor antagonist, S26131, with the physiological and behavioral outcomes observed in genetic models of MT1 receptor ablation. This comparative analysis serves as a critical tool for interpreting experimental results and predicting the in vivo consequences of MT1 antagonism.
The melatonin (B1676174) receptor 1 (MT1), a G protein-coupled receptor, is a key mediator of melatonin's effects on circadian rhythms, sleep, and various other physiological processes.[1][2] Understanding the specific roles of this receptor is paramount for the development of novel therapeutics targeting melatonin signaling pathways. This guide juxtaposes the pharmacological profile of this compound, a potent and selective MT1 antagonist, with the phenotypic characteristics of MT1 receptor knockout (MT1-KO) mice to provide a robust validation of its mechanism of action and to anticipate its potential physiological effects.[1] Although direct in vivo studies with this compound are not yet published, this cross-validation with genetic models offers valuable insights into its expected pharmacological actions.[2]
Pharmacological Profile of this compound
This compound is a selective antagonist of the MT1 receptor. In vitro studies have demonstrated its high affinity for the MT1 receptor with significantly lower affinity for the MT2 receptor.[3][4] The primary mechanism of action of this compound is the competitive blockade of melatonin-induced activation of the MT1 receptor, thereby inhibiting its downstream signaling cascades.[1][2]
| Parameter | Value | Species | Assay Type | Reference |
| Ki (MT1) | 0.5 nM | Human | Radioligand Binding | [3][4] |
| Ki (MT2) | 112 nM | Human | Radioligand Binding | [3][4] |
| KB (MT1) | 5.32 nM | Not Specified | Functional Assay | [3][4] |
| KB (MT2) | 143 nM | Not Specified | Functional Assay | [3][4] |
| Functional Activity | Antagonist | Not Specified | GTPγS Binding | [1][2] |
Table 1: Pharmacological Data for this compound. This table summarizes the binding affinities (Ki) and antagonist potencies (KB) of this compound for the human MT1 and MT2 receptors.
Genetic Model: MT1 Receptor Knockout (MT1-KO) Mice
To understand the physiological functions of the MT1 receptor, researchers have developed and characterized mice with a targeted deletion of the Mtnr1a gene (MT1-KO mice). These animals provide a clean model to study the consequences of a complete loss of MT1 receptor function.
| Phenotypic Category | Observation in MT1-KO Mice | Implication for this compound | Reference |
| Circadian Rhythms | Altered spontaneous behavioral rhythms. | This compound is expected to modulate circadian rhythms. | [4] |
| Sleep/Wake Cycle | Decreased REM sleep. Increased NREM sleep during the dark phase. | This compound may alter sleep architecture, potentially increasing wakefulness during the active phase. | [1][5] |
| Metabolism | Higher mean blood glucose levels, glucose intolerance, and insulin (B600854) resistance. | This compound could potentially impact glucose homeostasis. | [1] |
| Behavior | Increased depression-like behavior (increased immobility in forced swim test). Decreased anxiety-like behavior (decreased marble burying). | This compound may have complex effects on mood and anxiety. | [4][6][7] |
Table 2: Phenotypic Comparison of MT1-KO Mice and Predicted Effects of this compound. This table outlines the key phenotypes observed in MT1-KO mice and the corresponding predicted in vivo effects of administering the MT1 antagonist this compound.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the MT1 receptor signaling pathway, the experimental workflow for characterizing this compound, and the logical framework for the cross-validation with genetic models.
Caption: MT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Validation.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This assay quantifies the affinity of a compound for a specific receptor.
-
Cell Preparation: Membranes are prepared from cells stably expressing the human MT1 or MT2 receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for functional antagonist activity)
This functional assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the MT1 receptor are used.
-
Incubation: Membranes are incubated with a fixed concentration of melatonin (agonist) and varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. An antagonist will inhibit this process.
-
Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting after filtration.[3][8][9][10]
-
Data Analysis: The ability of this compound to inhibit melatonin-stimulated [³⁵S]GTPγS binding is measured, and the antagonist potency (KB) is determined.
cAMP Accumulation Assay (for functional antagonist activity)
This assay measures the inhibition of adenylyl cyclase, a downstream effector of MT1 receptor activation.
-
Cell Culture: Whole cells expressing the MT1 receptor are used.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to increase intracellular cAMP levels. Then, cells are treated with melatonin in the presence of varying concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or a bioluminescence-based method.[11][12][13]
-
Data Analysis: The inhibitory effect of this compound on melatonin-mediated suppression of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency.
Conclusion
The cross-validation of this compound's pharmacological profile with the phenotypes of MT1-KO mice provides strong evidence for its on-target effects. The alterations in circadian function, sleep patterns, and metabolism observed in the genetic models align with the expected consequences of blocking the MT1 receptor with a potent and selective antagonist like this compound. This integrated approach, combining in vitro pharmacology with in vivo genetic data, is invaluable for building confidence in the mechanism of action of a novel compound and for guiding its future preclinical and clinical development. The detailed experimental protocols provided herein offer a foundation for researchers seeking to replicate or build upon these findings.
References
- 1. Melatonin receptors: latest insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic deletion of MT1 melatonin receptors alters spontaneous behavioral rhythms in male and female C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sleep-wake characterization of double MT₁/MT₂ receptor knockout mice and comparison with MT₁ and MT₂ receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Genetic Deletion of MT1 Melatonin Receptors Alters Spontaneous Behavioral Rhythms in Male and Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Unveiling S26131's Antagonism of the MT1 Receptor: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the antagonism of the melatonin (B1676174) MT1 receptor by S26131. We present supporting experimental data for this compound and other key MT1 receptor antagonists, along with detailed methodologies for the essential experiments.
The melatonin receptor 1 (MT1), a G protein-coupled receptor (GPCR), plays a crucial role in regulating circadian rhythms, sleep, and various other physiological processes. Consequently, it has emerged as a significant target for therapeutic intervention. This compound is a potent and selective antagonist for the MT1 receptor.[1][2] This guide delves into the biochemical assays pivotal for characterizing and confirming the antagonistic properties of this compound at the MT1 receptor, offering a comparative analysis with other known antagonists.
Comparative Performance of MT1 Antagonists
The antagonistic activity of this compound at the MT1 receptor has been quantified through various biochemical assays, primarily focusing on its binding affinity (Ki) and its functional inhibition of receptor signaling (KB). The data presented below summarizes the performance of this compound in comparison to other well-characterized MT1 antagonists.
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | MT1 KB (nM) | MT2 KB (nM) | Selectivity (MT2 Ki / MT1 Ki) |
| This compound | 0.5 [1] | 112 [1] | 5.32 [1] | 143 [1] | 224 |
| Luzindole | ~15-25 fold higher affinity for MT2[2] | - | - | - | MT2 selective |
| 4-P-PDOT | ~300-1500 fold higher affinity for MT2[2] | - | - | - | Highly MT2 selective |
| S-22153 | 8.6 (CHO cells), 16.3 (HEK cells) | 6.0 (CHO cells), 8.2 (HEK cells) | - | - | ~0.7-0.5 |
Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. KB represents the equilibrium dissociation constant of an antagonist, indicating its potency in a functional assay.
Key Biochemical Assays and Experimental Protocols
The confirmation of this compound as an MT1 antagonist relies on a combination of binding and functional assays. These assays are crucial for determining its affinity for the receptor and its ability to block the actions of the endogenous agonist, melatonin.
Radioligand Competition Binding Assay
This assay directly measures the affinity of a compound for the MT1 receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human MT1 receptor are cultured to confluence. The cells are then harvested, and crude membrane preparations are isolated through homogenization and centrifugation.
-
Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.[3]
-
Competition Assay:
-
A constant concentration of a radioligand, such as [3H]-melatonin or 2-[125I]-iodomelatonin, is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to the incubation mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
[35S]GTPγS Binding Assay
This functional assay assesses the ability of an antagonist to block agonist-induced activation of G proteins coupled to the MT1 receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins serves as a measure of their activation.
Experimental Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the MT1 receptor are used.
-
Assay Buffer: The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, and 3 µM GDP.[4] Saponin (e.g., 20 µg/mL) may be included to permeabilize the membranes and enhance the signal.[4]
-
Assay Procedure:
-
Cell membranes are pre-incubated with the antagonist (e.g., this compound) at various concentrations.
-
The agonist (e.g., melatonin) is then added to stimulate the receptor.
-
[35S]GTPγS is added to the mixture, and the reaction is incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and the antagonist's potency (KB or IC50) is determined. This compound has been shown to block melatonin-mediated stimulation of [35S]GTPγS binding.[2]
cAMP Inhibition Assay
The MT1 receptor is coupled to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Experimental Protocol:
-
Cell Culture: Whole cells expressing the MT1 receptor are used.
-
cAMP Stimulation:
-
Cells are pre-treated with the antagonist (e.g., this compound) at various concentrations.
-
Adenylyl cyclase is then stimulated with an agent like forskolin.
-
The agonist (e.g., melatonin) is added to inhibit the forskolin-stimulated cAMP production.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits based on fluorescence or luminescence.
-
Data Analysis: The ability of the antagonist to block the agonist-induced decrease in cAMP levels is quantified to determine its functional potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: MT1 Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: [35S]GTPγS Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of S26131
This guide provides a detailed comparison of the known in vitro effects of S26131 and discusses the potential for in vivo applications based on established experimental models for similar compounds. This compound is a potent and selective antagonist for the MT1 melatonin (B1676174) receptor, exhibiting a significantly higher affinity for MT1 over the MT2 receptor.[1][2][3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data that characterize the in vitro activity of this compound at melatonin receptors.
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Description |
| MT1 | 0.5 | Inhibitor constant, indicating very high binding affinity.[1][3] |
| MT2 | 112 | Inhibitor constant, indicating significantly lower binding affinity compared to MT1.[1][3] |
Table 2: Antagonist Activity of this compound
| Receptor | KB (nM) | Description |
| MT1 | 5.32 | Equilibrium dissociation constant for the antagonist, reflecting high potency.[1] |
| MT2 | 143 | Equilibrium dissociation constant for the antagonist, reflecting lower potency compared to MT1.[1] |
In Vitro vs. In Vivo Effects: A Comparative Overview
A critical point highlighted in the literature is the current lack of in vivo studies for this compound.[2] Therefore, this guide will focus on its well-documented in vitro effects and propose potential in vivo experimental designs based on methodologies used for other melatonin receptor ligands.
In Vitro Effects of this compound
This compound acts as a competitive antagonist at MT1 and MT2 melatonin receptors.[1] Its primary in vitro effect is to block the actions of melatonin and other agonists at these receptors. Specifically, this compound has been shown to block the melatonin-mediated stimulation of [35S]GTPγS binding to MT1 receptors expressed in mammalian cells.[2] This assay directly measures the activation of G proteins, the first step in the signaling cascade after an agonist binds to a G protein-coupled receptor (GPCR) like MT1.
The high selectivity of this compound, with over 200-fold higher affinity for MT1 compared to MT2, makes it a valuable tool for distinguishing the specific roles of the MT1 receptor in cellular and tissue-level research.[2]
Potential In Vivo Effects and Experimental Approaches
While no specific in vivo data for this compound is available, its potent MT1 antagonism suggests it could be used to investigate the physiological roles of the MT1 receptor in living organisms. Based on studies with other melatonin receptor modulators, this compound could potentially influence circadian rhythms, sleep patterns, and neuroendocrine functions.[2]
A plausible in vivo experiment would be to assess its effect on circadian phase shifting using a mouse model. For example, in an "east-bound jet-lag" model, mice are subjected to an abrupt advance of the light-dark cycle.[4] this compound could be administered to determine if blocking the MT1 receptor alters the rate of re-entrainment to the new light schedule.[4] Such an experiment would help elucidate the specific contribution of MT1 signaling to circadian regulation in vivo.
Signaling Pathways
This compound exerts its effects by blocking the signaling pathways normally activated by melatonin binding to the MT1 receptor. The MT1 receptor is a GPCR that primarily couples to pertussis toxin-sensitive Gi proteins and Gq/11 proteins.[2][5]
-
Gi Pathway: Activation of the Gi pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] By blocking this, this compound would prevent the melatonin-induced decrease in cAMP.
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This cascade ultimately results in an increase in intracellular calcium.[6] this compound would inhibit this melatonin-induced calcium mobilization.
Caption: this compound blocks melatonin-induced MT1 receptor signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro Experimental Protocol: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors.[4]
-
Membrane Preparation: Grow cells to confluence, harvest, and homogenize them in a cold buffer to isolate cell membranes containing the receptors. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., 2-[125I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound (this compound).
-
Incubation and Washing: Incubate the mixture until equilibrium is reached. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis to calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Proposed In Vivo Experimental Protocol: Circadian Re-entrainment Study
This protocol describes a potential experiment to evaluate the in vivo effects of this compound on circadian rhythms.
-
Animal Model: Use C3H/HeN mice, which have a robust circadian rhythm of running wheel activity.[4]
-
Housing and Baseline: House mice individually in cages equipped with running wheels under a standard 12:12 hour light-dark (LD) cycle for at least two weeks to establish a stable baseline of activity.[4]
-
Phase Shift: Subject the mice to a 6-hour advance of the LD cycle (simulating "east-bound jet-lag").[4]
-
Drug Administration: On the first three days of the new LD cycle, administer this compound or a vehicle control via subcutaneous injection at the time of the new dark onset.[4]
-
Activity Monitoring: Continuously record running wheel activity throughout the experiment.
-
Data Analysis: Analyze the actigraphy data to determine the number of days required for the onset of activity to re-entrain to the new dark phase. Compare the re-entrainment rate between the this compound-treated group and the vehicle-treated group to assess the effect of MT1 receptor antagonism.
Caption: Proposed experimental workflow for in vivo testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective Melatonin Receptor Ligands: Ramelteon, Tasimelteon, and Agomelatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three prominent selective melatonin (B1676174) receptor ligands: Ramelteon, Tasimelteon, and Agomelatine. By examining their binding affinities, functional activities, and pharmacokinetic profiles, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.
Introduction to Melatonin Receptors and Ligands
Melatonin, a hormone primarily synthesized in the pineal gland, plays a pivotal role in regulating the circadian rhythm, sleep-wake cycles, and other physiological processes. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. The development of selective ligands for these receptors has led to novel therapeutic agents for sleep disorders and depression. This guide focuses on a head-to-head comparison of three such ligands: Ramelteon, Tasimelteon, and Agomelatine, which have distinct pharmacological profiles and clinical applications.
Data Presentation
Table 1: Receptor Binding Affinity (Ki) of Selective Melatonin Receptor Ligands
| Compound | MT1 Receptor Ki | MT2 Receptor Ki | Selectivity (MT1/MT2) |
| Ramelteon | 14 pM[1] | 112 pM[1] | 0.125 (8-fold selective for MT1) |
| Tasimelteon | 0.304 - 0.35 nM[2] | 0.0692 - 0.17 nM[2] | ~2.1 - 4.4 (Higher affinity for MT2) |
| Agomelatine | ~0.1 nM[3] | ~0.12 nM[3] | ~0.83 (Non-selective) |
Table 2: Functional Activity (EC50/IC50) in cAMP Inhibition Assays
| Compound | MT1 Receptor EC50/IC50 | MT2 Receptor EC50/IC50 |
| Ramelteon | IC50: 21.2 pM[1][4] | IC50: 53.4 pM[1][4] |
| Tasimelteon | EC50: 0.74 nM | EC50: 0.1 nM |
| Agomelatine | Agonist activity demonstrated, specific EC50 values in a comparable cAMP assay are not consistently reported in the literature.[3] | Agonist activity demonstrated, specific EC50 values in a comparable cAMP assay are not consistently reported in the literature.[3] |
Table 3: Pharmacokinetic Parameters of Selective Melatonin Receptor Ligands
| Parameter | Ramelteon | Tasimelteon | Agomelatine |
| Tmax (Time to Peak Concentration) | ~0.75 hours[5] | 0.5 - 3 hours[6] | 1 - 2 hours |
| Cmax (Peak Plasma Concentration) | Variable | Variable | Highly variable |
| Half-life (t1/2) | 1 - 2.6 hours (Parent)[5]; 2 - 5 hours (Active Metabolite)[5] | ~1.3 hours[7] | 1 - 2 hours |
| Oral Bioavailability | ~1.8% (due to extensive first-pass metabolism)[5] | ~38.3%[7] | <5% (due to extensive first-pass metabolism) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the melatonin receptor signaling pathway and a typical experimental workflow for evaluating these ligands.
Caption: Melatonin receptor signaling pathway.
Caption: Experimental workflow for ligand evaluation.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test ligand for MT1 and MT2 receptors.
Materials:
-
Cell membranes from cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: [125I]-iodomelatonin.
-
Test ligands: Ramelteon, Tasimelteon, Agomelatine.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of radioligand ([125I]-iodomelatonin) at a final concentration close to its Kd.
-
50 µL of varying concentrations of the unlabeled test ligand (for competition curve) or buffer (for total binding) or a high concentration of a known non-selective ligand like melatonin (for non-specific binding).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (EC50 or IC50) of a test ligand by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test ligands: Ramelteon, Tasimelteon, Agomelatine.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with a serum-free medium or assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Ligand Treatment: Add varying concentrations of the test ligand to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test ligand concentration.
-
For agonists that inhibit forskolin-stimulated cAMP production, calculate the IC50 value (the concentration that produces 50% of the maximal inhibition).
-
For agonists that potentiate a response (less common for MT1/MT2), calculate the EC50 value (the concentration that produces 50% of the maximal effect).
-
Conclusion
This comparative guide highlights the distinct pharmacological profiles of Ramelteon, Tasimelteon, and Agomelatine. Ramelteon exhibits a preference for the MT1 receptor, suggesting a primary role in sleep initiation. Tasimelteon shows a higher affinity for the MT2 receptor, which is implicated in circadian rhythm phase-shifting. Agomelatine is a non-selective agonist at both melatonin receptors, with the unique additional property of being a 5-HT2C antagonist, contributing to its antidepressant effects. The provided data and experimental protocols offer a solid foundation for further research and development of novel melatonin receptor ligands with tailored therapeutic properties.
References
- 1. apexbt.com [apexbt.com]
- 2. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
S26131: Unraveling its High Selectivity for the MT1 Receptor through Competitive Binding Assays
A Comparative Analysis of S26131 Against Established Melatonin (B1676174) Receptor Antagonists
For researchers in neuropharmacology and drug development, the precise targeting of receptor subtypes is paramount. This compound has emerged as a potent and highly selective antagonist for the melatonin receptor type 1 (MT1). This guide provides a comparative analysis of this compound's binding affinity alongside other well-characterized melatonin receptor antagonists, supported by a detailed experimental protocol for receptor binding assays.
Superior Selectivity Profile of this compound
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target. The data presented below, summarized from multiple studies, clearly demonstrates the superior selectivity of this compound for the MT1 receptor compared to the MT2 receptor. For comparative purposes, we have included data for Luzindole, a non-selective antagonist, and 4P-PDOT, an MT2-selective antagonist.
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity. The selectivity is determined by the ratio of Ki values for the two receptor subtypes (Ki MT2 / Ki MT1).
| Compound | Receptor Subtype | Ki (nM) | Selectivity (MT2/MT1) | Classification |
| This compound | MT1 | 0.5 [1] | >200-fold | Potent and Selective MT1 Antagonist [1] |
| MT2 | 112 [1] | |||
| Luzindole | MT1 | ~15-25 fold lower affinity than MT2 | ~0.04 - 0.067 | Non-selective Antagonist[2] |
| MT2 | 1 | |||
| 4P-PDOT | MT1 | ~300-1500 fold lower affinity than MT2 | ~0.00067 - 0.0033 | Selective MT2 Antagonist[2] |
| MT2 | 1 |
Note: Specific Ki values for Luzindole and 4P-PDOT at MT1 can vary across different studies, but the selectivity ratios consistently show their respective profiles.
The data unequivocally shows that this compound possesses a significantly higher affinity for the MT1 receptor over the MT2 receptor, making it an invaluable tool for studies aimed at elucidating the specific physiological roles of the MT1 receptor.
Experimental Protocol: Radioligand Competition Binding Assay
The following protocol outlines a standard radioligand competition binding assay used to determine the binding affinity and selectivity of compounds like this compound for the MT1 and MT2 melatonin receptors.
1. Materials and Reagents:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant MT1 or MT2 receptors.[3][4]
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity non-selective agonist.
-
Test Compounds: this compound, Luzindole, 4P-PDOT, and other compounds of interest.
-
Membrane Preparation: Crude membrane fractions prepared from the CHO cell lines.
-
Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for gamma counting.
-
Instrumentation: Gamma counter, microplate reader, centrifugation equipment.
2. Membrane Preparation:
-
Culture CHO-MT1 and CHO-MT2 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
3. Competition Binding Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) to each well. The concentration should be close to its Kd value for the receptors.
-
Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., melatonin) to a set of control wells.
-
Initiate the binding reaction by adding the membrane preparation (containing either MT1 or MT2 receptors) to each well.
-
Incubate the plates for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[5]
-
Terminate the assay by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Workflow for determining the binding affinity of this compound.
Caption: this compound antagonism of the MT1 receptor signaling pathway.
Conclusion
The high selectivity of this compound for the MT1 receptor, as confirmed by receptor binding assays, establishes it as a critical pharmacological tool. Its use in conjunction with less selective compounds like Luzindole and the MT2-selective 4P-PDOT allows for the precise dissection of the distinct physiological and pathological roles of the MT1 and MT2 receptors. The detailed experimental protocol provided herein offers a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput bioassay to screen melatonin receptor agonists using human melatonin receptor expressing CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological analysis of high affinity melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S26131: A Guide for Laboratory Professionals
Essential guidance on the proper disposal of the research chemical S26131 is critical for maintaining laboratory safety and regulatory compliance. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this document provides a comprehensive, step-by-step operational plan based on established best practices for handling and disposing of research chemicals with unknown hazard profiles.
Researchers and laboratory personnel must treat this compound as a potentially hazardous substance. This approach ensures the highest level of safety and adherence to environmental regulations. The following procedures are designed to guide users through a safe and compliant disposal process.
Immediate Safety and Handling
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
As a specific Safety Data Sheet for this compound is not available, the following table summarizes general storage and solubility information gathered from chemical suppliers. It is crucial to note that this information is not exhaustive and does not replace a formal hazard assessment.
| Parameter | Value | Source |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | Chemical Supplier Catalogs |
| Solubility | Soluble in DMSO. | Chemical Supplier Catalogs |
| Hazard Classification | Not classified. Treat as hazardous. | Precautionary Principle |
Step-by-Step Disposal Protocol
The disposal of this compound, in the absence of a specific SDS, must follow the general principles of hazardous waste management. This involves a conservative approach where the chemical is treated as hazardous waste until proven otherwise.
Step 1: Waste Identification and Characterization
The first crucial step is to determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste can be considered hazardous if it is specifically listed on one of the EPA's hazardous waste lists, or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3] Since the specific characteristics of this compound are not fully documented, it must be managed as a hazardous waste.
Step 2: Waste Segregation and Accumulation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Step 3: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific solvent(s) and their approximate concentrations (for liquid waste)
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
Step 4: On-site Storage
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory. Ensure containers are kept closed except when adding waste. The storage area should have secondary containment to capture any potential leaks or spills.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. EHS will have established procedures for the transportation and ultimate disposal of chemical waste through a licensed hazardous waste vendor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Logical Relationship of Safety and Compliance
The proper disposal of research chemicals like this compound is governed by a hierarchy of regulations and best practices designed to protect both laboratory personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
